molecular formula C11H21NO11S3 B15586996 Glucocheirolin

Glucocheirolin

Cat. No.: B15586996
M. Wt: 439.5 g/mol
InChI Key: OFKKQTQFWWIRBD-BZVDQRPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucocheirolin is a useful research compound. Its molecular formula is C11H21NO11S3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21NO11S3

Molecular Weight

439.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+/t6-,8-,9+,10-,11+/m1/s1

InChI Key

OFKKQTQFWWIRBD-BZVDQRPCSA-N

Origin of Product

United States

Foundational & Exploratory

Glucocheirolin: A Technical Guide to its Discovery, Isolation, and Characterization in Brassicaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a sulfur-containing secondary metabolite, is a member of the glucosinolate family predominantly found in the Brassicaceae. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the historical context of its discovery, its distribution within the Brassicaceae family, and in-depth experimental protocols for its extraction, purification, and analytical determination. Furthermore, this document elucidates the biosynthetic pathway of this compound, including the key enzymatic steps involved in its formation from methionine. Finally, methods for its chemical synthesis and a summary of its known biological activities are presented, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Glucosinolates are a class of plant secondary metabolites that are characteristic of the order Brassicales.[1] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, thiocyanates, nitriles, and other biologically active compounds.[2] These hydrolysis products are involved in plant defense against herbivores and pathogens and have been studied for their potential health benefits in humans, including anti-cancer and antimicrobial properties.[3]

This compound, or 3-(methylsulfonyl)propyl glucosinolate, is an aliphatic glucosinolate distinguished by a sulfone group in its side chain.[4] Its presence has been reported in various Brassicaceae species, notably within the genus Erysimum (wallflowers).[5] This guide serves as a technical resource for the scientific community, providing detailed methodologies and data related to this specific glucosinolate.

Discovery and Occurrence

The initial discovery of this compound dates back to the mid-20th century. It was first isolated and identified from the seeds of the wallflower (Cheiranthus cheiri, now Erysimum cheiri) by Schultz and Gmelin in 1954. Their work laid the foundation for understanding the diversity of glucosinolates within the Brassicaceae.

This compound has since been identified in a variety of other Brassicaceae species. Quantitative data on its concentration in different species is crucial for sourcing and further research. The table below summarizes the reported concentrations of this compound in various Brassicaceae plants.

Plant SpeciesPlant PartThis compound Concentration (μg/g dry weight)Reference
Eruca vesicaria subsp. sativaBaby leafy greensDetected[1][6]
Brassica oleracea var. acephalaBaby leafy greensDetected[1][6]
Calepina irregularisAerial partsPresent (qualitative)
Erysimum corinthiumSeedsMajor compound[5]
Brassica rapa (Turnip)Not specifiedDetected[7]
Brassica oleracea var. botrytis (Cauliflower)Not specifiedDetected[7]
Armoracia rusticana (Horseradish)Not specifiedDetected[7]
Brassica napus (Swede)Not specifiedDetected[7]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of methionine-derived aliphatic glucosinolates, which involves three main stages: side-chain elongation, core structure formation, and side-chain modification.[8]

Side-Chain Elongation of Methionine

The carbon backbone of this compound is derived from the amino acid methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene (B1212753) group to the side chain. This process involves a set of enzymes including methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs), which are evolutionarily related to enzymes of the leucine (B10760876) biosynthesis pathway. Branched-chain aminotransferases (BCATs) are also involved in the deamination and subsequent reamination steps.

Core Glucosinolate Structure Formation

Following chain elongation to the desired length, the modified amino acid is converted into the core glucosinolate structure. This involves the action of cytochromes P450 (CYP79s and CYP83s), a C-S lyase (SUR1), a UDP-glucosyltransferase (UGT74), and a sulfotransferase (SOT).

Side-Chain Modification

The final and defining step in this compound biosynthesis is the modification of the side chain. This occurs after the formation of the parent glucosinolate, 3-(methylthio)propyl glucosinolate. The sulfur atom in the side chain undergoes two successive oxidation steps to form the sulfone. These S-oxygenation reactions are catalyzed by a subclade of flavin-monooxygenases known as FMOGS-OX.[9][10] While the first oxidation to a methylsulfinylalkyl glucosinolate is well-characterized, the specific enzyme for the second oxidation to the methylsulfonylalkyl form is still under investigation.

Glucocheirolin_Biosynthesis Met Methionine Keto 2-oxo-4-methylthiobutanoic acid Met->Keto BCAT HomoMet Homomethionine Keto->HomoMet Chain Elongation (MAM, IPMI, IPMDH) ParentGSL 3-(methylthio)propyl glucosinolate HomoMet->ParentGSL Core Structure Formation SulfinylGSL 3-(methylsulfinyl)propyl glucosinolate ParentGSL->SulfinylGSL FMO-GS-OX This compound This compound (3-(methylsulfonyl)propyl glucosinolate) SulfinylGSL->this compound FMO-GS-OX (?) Core Core Glucosinolate Structure Formation (CYP79, CYP83, SUR1, UGT74, SOT)

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a general method for the extraction and purification of glucosinolates from plant material and can be adapted for the isolation of this compound. For preparative scale, the quantities and column sizes should be scaled up accordingly.

4.1.1. Materials and Reagents

  • Freeze-dried and finely ground plant material (e.g., Erysimum seeds)

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25

  • Purified Arylsulfatase (Type H-1 from Helix pomatia)

  • Sodium acetate (B1210297) buffer (20 mM, pH 5.0)

  • Milli-Q water

  • Solid Phase Extraction (SPE) columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column

4.1.2. Extraction Procedure

  • Extraction: Weigh 1 g of freeze-dried plant material into a centrifuge tube. Add 10 mL of pre-heated 70% methanol and vortex thoroughly. Incubate at 70°C for 20 minutes to inactivate myrosinase.

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes. Decant the supernatant into a clean tube.

  • Re-extraction: Resuspend the pellet in another 10 mL of 70% methanol and repeat the extraction and centrifugation steps.

  • Pooling: Combine the supernatants from both extractions.

4.1.3. Purification by Anion Exchange Chromatography

  • Column Preparation: Prepare a column with 1 mL of DEAE-Sephadex A-25 slurry equilibrated with water.

  • Loading: Apply the combined supernatant to the column and allow it to pass through by gravity.

  • Washing: Wash the column with 2 x 2 mL of water to remove neutral and cationic compounds.

  • Desulfation (Optional, for analytical purposes): To prepare desulfoglucosinolates for HPLC analysis, apply 75 µL of purified arylsulfatase solution to the column and leave it overnight at room temperature. Elute the desulfoglucosinolates with 2 x 0.5 mL of water.

  • Elution of Intact Glucosinolates: To elute intact glucosinolates for preparative purposes, apply 2 x 1 mL of 0.5 M potassium sulfate (B86663) solution.

4.1.4. Preparative HPLC

  • Sample Preparation: Concentrate the eluted fraction containing this compound under reduced pressure. Re-dissolve the residue in a small volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 0% to 30% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 229 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on retention time.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC-DAD and LC-MS to confirm purity. Pool the pure fractions and lyophilize to obtain pure this compound.

Glucocheirolin_Isolation_Workflow Plant Plant Material (e.g., Erysimum seeds) Extraction Extraction with 70% Methanol (70°C) Plant->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Glucosinolate Extract Centrifugation->Supernatant AnionExchange Anion Exchange Chromatography (DEAE-Sephadex) Supernatant->AnionExchange Elution Elution with Potassium Sulfate AnionExchange->Elution PrepHPLC Preparative HPLC (C18 column) Elution->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Workflow for the isolation of this compound.
Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 30% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Diode Array Detector (DAD) at 229 nm.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and identification in complex mixtures, LC-MS is employed.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Expected Ion: [M-H]- at m/z 438.035.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the isolated this compound. The following are typical chemical shifts observed for this compound.

Atom 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Aglycone
C-1-157.2
C-22.90 (t)30.5
C-32.15 (m)21.8
C-43.25 (t)52.5
S-CH33.05 (s)42.1
Glucose
H-1'5.05 (d)81.5
H-2'3.60 (m)71.5
H-3'3.45 (m)78.0
H-4'3.40 (m)70.0
H-5'3.75 (m)80.5
H-6'a3.85 (dd)61.0
H-6'b3.70 (dd)

Chemical Synthesis

The chemical synthesis of this compound provides a means to obtain pure standards for analytical purposes and allows for the generation of analogs for structure-activity relationship studies. A common synthetic route involves the reaction of 3-(methylsulfonyl)propylamine with a protected glucosyl isothiocyanate, followed by deprotection. An alternative and more general approach starts from the corresponding oxime.

Glucocheirolin_Synthesis Start 3-(methylthio)propan-1-ol Aldehyde 3-(methylsulfonyl)propanal Start->Aldehyde Oxidation Oxime 3-(methylsulfonyl)propanal oxime Aldehyde->Oxime Hydroxylamine ThiohydroximicAcid S-(2,3,4,6-tetra-O-acetyl- β-D-glucopyranosyl)- 3-(methylsulfonyl)propane- thiohydroximate Oxime->ThiohydroximicAcid Protected Thio-glucose ProtectedGSL Protected this compound ThiohydroximicAcid->ProtectedGSL Sulfation This compound This compound ProtectedGSL->this compound Deprotection

A general synthetic route to this compound.

Biological Activity

Intact this compound itself is generally considered to be biologically inactive. Its biological effects are primarily attributed to its hydrolysis product, cheirolin (B1668576) [3-(methylsulfonyl)propyl isothiocyanate]. Cheirolin has been reported to exhibit various biological activities, including:

  • Antimicrobial activity: It has shown inhibitory effects against a range of bacteria and fungi.

  • Anticancer properties: Like other isothiocyanates, cheirolin has been investigated for its potential to inhibit the growth of cancer cells.

  • Insecticidal properties: As a plant defense compound, it can deter feeding by certain insects.

Further research is needed to fully elucidate the pharmacological potential of cheirolin and to explore the possibility of any direct biological roles of this compound.

Conclusion

This compound is a significant member of the glucosinolate family with a unique chemical structure and interesting biological activities upon hydrolysis. This technical guide has provided a comprehensive overview of its discovery, natural occurrence, biosynthesis, and detailed methodologies for its isolation and characterization. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug discovery, facilitating further investigation into the properties and potential applications of this fascinating molecule.

References

Glucocheirolin in Cruciferous Vegetables: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucocheirolin, an aliphatic glucosinolate found in cruciferous vegetables. This document details its natural sources, biosynthetic pathway, and the experimental protocols for its extraction and quantification, tailored for professionals in research, science, and drug development.

Natural Sources of this compound

This compound is naturally present in a variety of cruciferous vegetables. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant being analyzed.[1][2] The following table summarizes the quantitative data available for this compound content in several Brassicaceae vegetables.

Table 1: Quantitative Content of this compound in Various Cruciferous Vegetables

VegetableScientific NamePlant PartThis compound Content (μg/g DW)Reference
Pak ChoiBrassica rapa subsp. chinensisEdible part2.6 ± 0.2[3]
Choy SumBrassica rapa var. parachinensisEdible part1.8 ± 0.1[3]
Chinese CabbageBrassica rapa subsp. pekinensisEdible part1.5 ± 0.1[3]
CauliflowerBrassica oleracea var. botrytisEdible part1.9 ± 0.2[3]
CabbageBrassica oleracea var. capitataEdible part2.1 ± 0.2[3]
BroccoliBrassica oleracea var. italicaEdible part2.8 ± 0.2[3]
Kai Lan (Chinese Broccoli)Brassica oleracea var. alboglabraEdible part1.3 ± 0.1[3]
Brussels SproutsBrassica oleracea var. gemmiferaEdible part2.3 ± 0.2[3]
Rocket Salad (Arugula)Eruca vesicaria subsp. sativaEdible part11.2 ± 0.9[3]
Daikon RadishRaphanus sativus var. longipinnatusEdible part1.7 ± 0.1[3]
Red Cherry RadishRaphanus sativusEdible part2.0 ± 0.2[3]
WatercressNasturtium officinaleEdible part1.4 ± 0.1[3]
KaleBrassica oleracea var. acephalaBaby leafy greensPresence confirmed[4]

DW: Dry Weight

Biosynthesis of this compound

This compound, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine through a three-stage process: chain elongation, formation of the core glucosinolate structure, and side-chain modification.[5]

Diagram 1: Biosynthetic Pathway of this compound

Glucocheirolin_Biosynthesis cluster_0 Methionine Chain Elongation cluster_1 Core Glucosinolate Structure Formation cluster_2 Side-Chain Modification Methionine Methionine 2-oxo-4-methylthiobutanoic acid 2-oxo-4-methylthiobutanoic acid Methionine->2-oxo-4-methylthiobutanoic acid BCAT4 2-(2-(methylthio)ethyl)malate 2-(2-(methylthio)ethyl)malate 2-oxo-4-methylthiobutanoic acid->2-(2-(methylthio)ethyl)malate MAM1/3 3-(2-(methylthio)ethyl)malate 3-(2-(methylthio)ethyl)malate 2-(2-(methylthio)ethyl)malate->3-(2-(methylthio)ethyl)malate IPMI 2-oxo-5-methylthiopentanoic acid 2-oxo-5-methylthiopentanoic acid 3-(2-(methylthio)ethyl)malate->2-oxo-5-methylthiopentanoic acid IPMDH Homomethionine Homomethionine 2-oxo-5-methylthiopentanoic acid->Homomethionine BCAT Aldoxime Aldoxime Homomethionine->Aldoxime CYP79F1/F2 aci-nitro compound/nitrile oxide aci-nitro compound/nitrile oxide Aldoxime->aci-nitro compound/nitrile oxide CYP83A1 S-alkyl-thiohydroximate S-alkyl-thiohydroximate aci-nitro compound/nitrile oxide->S-alkyl-thiohydroximate GSTs Thiohydroximate Thiohydroximate S-alkyl-thiohydroximate->Thiohydroximate SUR1 Desulfo-3-methylthiopropyl\nglucosinolate Desulfo-3-methylthiopropyl glucosinolate Thiohydroximate->Desulfo-3-methylthiopropyl\nglucosinolate UGT74B1 3-methylthiopropyl\nglucosinolate 3-methylthiopropyl glucosinolate Desulfo-3-methylthiopropyl\nglucosinolate->3-methylthiopropyl\nglucosinolate SOT16/17/18 This compound This compound 3-methylthiopropyl\nglucosinolate->this compound FMOgs-ox1-5

Caption: Biosynthesis of this compound from Methionine.

The biosynthesis of this compound begins with the chain elongation of methionine to homomethionine. This elongated amino acid then enters the core glucosinolate pathway to form 3-methylthiopropyl glucosinolate. The final step is the S-oxygenation of the side chain, catalyzed by flavin-containing monooxygenases (FMOs), to yield this compound (3-methylsulfinylpropyl glucosinolate).[5][6]

Experimental Protocols

The accurate quantification of this compound from cruciferous vegetables requires robust experimental protocols for extraction and analysis. The following sections detail a widely used methodology.

Extraction of Glucosinolates

This protocol is adapted from methods utilizing hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC–MS/MS).[3]

Materials:

  • Fresh vegetable sample

  • Liquid nitrogen

  • Freeze-dryer

  • Grinder/mill

  • 80% methanol (B129727) (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 μm filter

Procedure:

  • Sample Preparation: Fresh vegetable samples are washed, chopped, and immediately frozen in liquid nitrogen to halt enzymatic activity. The frozen samples are then lyophilized (freeze-dried) to remove water.

  • Homogenization: The dried vegetable material is ground into a fine powder using a grinder or mill.

  • Extraction: A known weight of the powdered sample (e.g., 100 mg) is mixed with a specific volume of 80% methanol (e.g., 1 mL).

  • Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) to enhance the extraction efficiency.

  • Centrifugation: The extract is centrifuged (e.g., at 10,000 x g for 10 minutes) to pellet the solid plant material.

  • Filtration: The supernatant is carefully collected and filtered through a 0.22 μm filter to remove any remaining particulate matter. The filtered extract is then ready for analysis.

Quantification by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC–MS/MS)

This analytical technique provides high sensitivity and selectivity for the quantification of glucosinolates.[3]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC column)

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a high percentage of acetonitrile, which is gradually decreased to allow for the elution of the polar glucosinolates.

  • Flow Rate: e.g., 0.4 mL/min

  • Column Temperature: e.g., 40 °C

  • Injection Volume: e.g., 5 μL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. For this compound, a common transition is m/z 422.0 -> 96.9.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow are optimized for maximum sensitivity.

Diagram 2: Experimental Workflow for this compound Analysis

Experimental_Workflow A Cruciferous Vegetable Sample B Freezing (Liquid N2) & Lyophilization A->B C Grinding to Fine Powder B->C D Extraction with 80% Methanol C->D E Ultrasonication D->E F Centrifugation & Filtration E->F G HILIC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide provides a foundational understanding of this compound in cruciferous vegetables, intended to support further research and development. The provided data on its natural occurrence, a detailed biosynthetic pathway, and robust experimental protocols for its analysis offer valuable resources for scientists and professionals in related fields. The variability in this compound content across different vegetables and the influence of environmental and genetic factors highlight areas for future investigation, particularly in the context of agriculture and human health.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a prominent member of the glucosinolate family of secondary metabolites, is primarily found in cruciferous plants. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its isolation, purification, and analytical characterization are presented, alongside a summary of its biosynthetic and hydrolytic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is an alkylglucosinolate characterized by a 3-(methylsulfonyl)propyl side chain. Its systematic IUPAC name is [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate[1]. The molecule consists of a β-D-glucopyranose unit linked via a sulfur atom to a sulfonated oxime moiety.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₁₁S₃[1]
Molecular Weight 439.5 g/mol [1]
CAS Number 554-86-9[1]
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate[1]
InChI InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/b12-7+[1]
InChIKey OFKKQTQFWWIRBD-KPKJPENVSA-N[1]
SMILES CS(=O)(=O)CCC/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O[1]
Physical Description Solid
Melting Point 168 °C

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and molecular interactions. The molecule possesses five defined stereocenters within the β-D-glucopyranose ring. The configuration of the C-N double bond in the thiohydroximate moiety is (Z), a characteristic feature of naturally occurring glucosinolates. The absolute configuration of the chiral centers in the glucose unit is consistent with D-glucose.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of glucosinolates. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in D₂O)

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-82.70t7.5
H-91.95–2.06m
MeSO₂2.99s
H-103.21t7.5

Data sourced from Hernández-Figueroa et al., 2022.

Table 3: ¹³C NMR Spectroscopic Data for the Aglycone of Peracetylated this compound (in CDCl₃)

Atom NumberChemical Shift (δ) ppm
C-920.2
C-831.1
MeSO₂38.2
C-1052.7
C=N147.2

Data for the peracetylated derivative, as the aglycone. Sourced from Hernández-Figueroa et al., 2022.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the extraction and purification of glucosinolates from plant material is as follows:

  • Sample Preparation: Lyophilize and grind plant material to a fine powder.

  • Extraction:

    • Add the powdered plant material to boiling 70% methanol (B129727) (1:10 w/v) and heat for 10 minutes to inactivate myrosinase.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Purification using Anion-Exchange Chromatography:

    • Load the combined supernatant onto a DEAE-Sephadex A-25 column (or similar anion-exchange resin).

    • Wash the column with water to remove neutral and cationic compounds.

    • Elute the glucosinolates with a suitable salt solution (e.g., potassium sulfate).

  • Desalting:

    • The eluted fraction can be desalted using solid-phase extraction (SPE) with a C18 cartridge or by size-exclusion chromatography.

  • Lyophilization: Lyophilize the purified fraction to obtain the glucosinolate as a solid.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of glucosinolates.

  • Sample Preparation: The purified glucosinolate is dissolved in a suitable solvent (e.g., water or methanol). For analysis of crude extracts, a desulfation step is often employed.

    • Desulfation (Optional but common for complex mixtures): The glucosinolate extract is passed through a column containing sulfatase to remove the sulfate (B86663) group, yielding desulfo-glucosinolates which have better chromatographic properties on reverse-phase columns.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 229 nm.

  • Quantification: this compound concentration is determined by comparing the peak area to that of a known standard.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

This compound, being an aliphatic glucosinolate, is biosynthesized from the amino acid methionine through a multi-step pathway involving chain elongation, core structure formation, and side-chain modification.

Glucocheirolin_Biosynthesis Met Methionine Elongated_Met Chain-Elongated Methionine Met->Elongated_Met Chain Elongation (BCAT, MAM) Aldoxime Aldoxime Elongated_Met->Aldoxime CYP79F1 Thiohydroximic_acid Thiohydroximic Acid Aldoxime->Thiohydroximic_acid CYP83A1, GSTs, SUR1 Desulfo_GSL Desulfoglucosinolate Thiohydroximic_acid->Desulfo_GSL UGT74B1 This compound This compound Desulfo_GSL->this compound SOT16/17/18

Biosynthesis of this compound.
Myrosinase-Catalyzed Hydrolysis

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of an unstable aglycone which then rearranges to form biologically active isothiocyanates.

Glucocheirolin_Hydrolysis This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase Glucose Glucose This compound->Glucose Myrosinase Isothiocyanate 3-(Methylsulfonyl)propyl Isothiocyanate Aglycone->Isothiocyanate Spontaneous Rearrangement

References

The Glucocheirolin Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the plant order Brassicales, which includes many agronomically important crops like broccoli, cabbage, and rapeseed. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, such as isothiocyanates, which are involved in plant defense and have been studied for their potential health benefits in humans, including anti-cancer properties.

This technical guide provides an in-depth overview of the biosynthesis of a specific aliphatic glucosinolate, glucocheirolin (B91262). This compound, or 3-(methylsulfonyl)propyl glucosinolate, is a methionine-derived glucosinolate found in various Brassicaceae species, including wallflower (Erysimum cheiri). Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of beneficial phytochemicals in crops and for the development of novel therapeutic agents.

Core Biosynthesis Pathway of Aliphatic Glucosinolates

The biosynthesis of aliphatic glucosinolates, including this compound, is a multi-step process that can be divided into three main stages:

  • Chain Elongation of Methionine: The carbon backbone of the precursor amino acid, methionine, is extended by one or more methylene (B1212753) (-CH2-) groups.

  • Formation of the Core Glucosinolate Structure: The chain-elongated amino acid is converted into the characteristic glucosinolate core structure.

  • Side-Chain Modification: The side chain of the core glucosinolate undergoes secondary modifications, such as oxidation, to create the diverse array of glucosinolates found in nature.

The generalized pathway for aliphatic glucosinolate biosynthesis is depicted below.

Aliphatic_Glucosinolate_Biosynthesis Met Methionine Elongated_Met Chain-Elongated Methionine Met->Elongated_Met Chain Elongation (MAM, IPMI, IPMDH, BCAT) Aldoxime Aldoxime Elongated_Met->Aldoxime CYP79F Thiohydroximic_acid Thiohydroximic acid Aldoxime->Thiohydroximic_acid CYP83A1, GSTs, SUR1 Desulfo_GSL Desulfoglucosinolate Thiohydroximic_acid->Desulfo_GSL UGT74C1 Aliphatic_GSL Aliphatic Glucosinolate Core Desulfo_GSL->Aliphatic_GSL SOT16/17/18 Modified_GSL Modified Aliphatic Glucosinolate Aliphatic_GSL->Modified_GSL Side-Chain Modification (FMO, AOP, etc.)

Figure 1: Generalized biosynthetic pathway of aliphatic glucosinolates.

Detailed Biosynthesis Pathway of this compound

This compound is derived from methionine that has undergone one cycle of chain elongation to form dihomomethionine. The subsequent formation of the core structure is followed by a two-step oxidation of the terminal methylthio group of the side chain.

The key enzymes involved in the specific pathway to this compound include:

  • Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of 4-methylthio-2-oxobutanoic acid (derived from methionine) with acetyl-CoA in the first step of chain elongation.

  • Cytochrome P450 enzymes (CYP79F and CYP83A1): CYP79F enzymes convert the chain-elongated methionine derivatives to their corresponding aldoximes. CYP83A1 then metabolizes the aliphatic aldoximes.

  • Glutathione (B108866) S-Transferases (GSTs) and C-S Lyase (SUR1): These enzymes are involved in the conversion of the aldoxime to a thiohydroximic acid, with glutathione acting as the sulfur donor.

  • UDP-glucosyltransferase (UGT74C1): Glucosylates the thiohydroximic acid to form a desulfoglucosinolate.

  • Sulfotransferase (SOT): Catalyzes the sulfation of the desulfoglucosinolate to form the core glucosinolate structure.

  • Flavin-containing Monooxygenases (FMO GS-OX): These enzymes are crucial for the side-chain modification of methylthioalkyl glucosinolates. They catalyze the S-oxygenation of the methylthio group to a methylsulfinyl group.[1][2] While it is hypothesized that FMOs also catalyze the second oxidation to a methylsulfonyl group to form this compound, the specific enzyme for this step has not yet been definitively identified.

Glucocheirolin_Biosynthesis cluster_chain_elongation Chain Elongation cluster_core_formation Core Structure Formation cluster_side_chain_modification Side-Chain Modification Methionine Methionine Keto_acid 4-Methylthio-2-oxobutanoic acid Methionine->Keto_acid BCAT4 Dihomomethionine Dihomomethionine Keto_acid->Dihomomethionine MAM, IPMI, IPMDH Aldoxime 5-Methylthiopentanaldoxime Dihomomethionine->Aldoxime CYP79F1 Thiohydroximic_acid Thiohydroximic acid derivative Aldoxime->Thiohydroximic_acid CYP83A1, GSTs, SUR1 Desulfo_GSL Desulfo-glucomethiin Thiohydroximic_acid->Desulfo_GSL UGT74C1 Glucomethiin Glucomethiin (3-Methylthiopropyl GSL) Desulfo_GSL->Glucomethiin SOT16/17/18 Glucoiberin Glucoiberin (3-Methylsulfinylpropyl GSL) Glucomethiin->Glucoiberin FMO GS-OX This compound This compound (3-Methylsulfonylpropyl GSL) Glucoiberin->this compound FMO GS-OX (?)

Figure 2: Detailed biosynthetic pathway of this compound.

Regulatory Network of Aliphatic Glucosinolate Biosynthesis

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the MYB and bHLH families. Hormonal signals, such as jasmonic acid (JA), also play a crucial role in inducing the expression of glucosinolate biosynthetic genes, particularly in response to herbivory and pathogen attack.[3]

Key regulatory factors include:

  • MYB28, MYB29, and MYB76: These transcription factors are positive regulators of aliphatic glucosinolate biosynthesis.

  • MYC2, MYC3, and MYC4: These bHLH transcription factors are key components of the jasmonate signaling pathway and interact with the MYB factors to regulate glucosinolate gene expression.

GSL_Regulation JA Jasmonic Acid (JA) MYC2 MYC2/3/4 (bHLH) JA->MYC2 promotes MYB28 MYB28/29/76 MYC2->MYB28 activates GSL_Genes Aliphatic GSL Biosynthesis Genes (MAM, CYP79F, CYP83A1, etc.) MYB28->GSL_Genes activates transcription GSL Aliphatic Glucosinolates GSL_Genes->GSL leads to biosynthesis

Figure 3: Simplified regulatory network of aliphatic glucosinolate biosynthesis.

Quantitative Data

The concentration of this compound, along with other glucosinolates, varies significantly among different plant species and even between different tissues within the same plant. The following tables summarize some of the reported quantitative data for this compound and related compounds.

Table 1: Glucosinolate Content in Different Tissues of Brassica Crops (µmol/g dry weight)

GlucosinolateBroccoli (Floret)Cauliflower (Floret)Chinese Cabbage (Leaf)Kale (Leaf)
Aliphatic
Glucoiberin (3-methylsulfinylpropyl)-12.03-0.55
Progoitrin29.840.9213.199.08
Sinigrin-34.090.0166.49
Gluconapin3.740.3116.762.72
Glucoraphanin (4-methylsulfinylbutyl)73.771.210.261.36
Indolic
Glucobrassicin0.250.730.430.07
Aromatic
Gluconasturtiin2.03-1.572.44
Total Glucosinolates 110.76 49.52 36.38 83.04

Data adapted from a comparative study of nine Brassica crops. Note: this compound was not specifically quantified in this particular dataset, but its precursor's oxidized form (glucoiberin) is listed.

Table 2: Total Glucosinolate Content in Seeds of Various Brassicaceae Species (µmol/g Dry Weight)

SpeciesTotal Glucosinolates
Brassica oleracea var. botrytis (Cauliflower)93.66
Brassica oleracea var. capitata (Cabbage)135.66
Raphanus sativus (Radish)10.00
Eruca sativa (Arugula)10.00

Data from a study on the antioxidant activities of Brassicaceae seeds.[4]

Experimental Protocols

Extraction and Analysis of Glucosinolates by HPLC

This protocol describes a widely used method for the extraction and quantification of glucosinolates from plant material.

Materials:

  • Freeze-dried and finely ground plant material

  • 70% (v/v) Methanol (B129727)

  • DEAE-Sephadex A-25

  • Aryl sulfatase (Type H-1 from Helix pomatia)

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Sinigrin (or other appropriate glucosinolate standard)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of 70% methanol and vortex thoroughly.

    • Incubate in a water bath at 70°C for 20 minutes, vortexing occasionally.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

  • Desulfation:

    • Prepare a mini-column by packing a pipette tip with a small amount of glass wool and adding a slurry of DEAE-Sephadex A-25 in water.

    • Load the crude glucosinolate extract onto the column and allow it to pass through.

    • Wash the column with 70% methanol followed by water.

    • Apply 75 µL of purified aryl sulfatase to the column and incubate at room temperature overnight. This enzymatic step removes the sulfate (B86663) group from the glucosinolates.

  • Elution and HPLC Analysis:

    • Elute the desulfoglucosinolates from the column with two 0.5 mL aliquots of ultrapure water.

    • Filter the eluate through a 0.22 µm syringe filter.

    • Analyze the sample by reverse-phase HPLC on a C18 column. A typical mobile phase gradient is water and acetonitrile.

    • Detect the desulfoglucosinolates at 229 nm.

    • Quantify the individual glucosinolates by comparing their peak areas to a calibration curve generated with a known standard (e.g., sinigrin) and applying appropriate response factors.

HPLC_Workflow Start Plant Material Extraction Extraction with 70% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant Desulfation Desulfation on DEAE-Sephadex Column with Aryl Sulfatase Supernatant->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution HPLC HPLC Analysis (C18 column, 229 nm) Elution->HPLC Quantification Quantification HPLC->Quantification

Figure 4: Experimental workflow for HPLC analysis of glucosinolates.
Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of glucosinolate biosynthesis genes.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific primers for target and reference genes

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., actin or ubiquitin).

In Vitro Enzyme Assay for Flavin-containing Monooxygenases (FMOs)

This spectrophotometric assay can be used to determine the activity of FMO enzymes involved in the S-oxygenation of glucosinolate precursors.

Materials:

  • Purified recombinant FMO enzyme or microsomal fraction containing the enzyme

  • NADPH

  • Methylthioalkyl glucosinolate substrate (e.g., glucomethiin)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, the methylthioalkyl glucosinolate substrate at a desired concentration, and the purified enzyme or microsomal fraction.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADPH to the mixture.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals for a set period.

  • Calculation of Enzyme Activity:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.

    • To determine kinetic parameters such as Km and Vmax, perform the assay with varying concentrations of the glucosinolate substrate.[5][6]

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that involves a series of enzymatic reactions, from the chain elongation of methionine to the final side-chain modifications. While the core pathway and many of the key enzymes have been elucidated, further research is needed to definitively identify all the enzymes involved, particularly the one responsible for the final oxidation step to form the methylsulfonyl group of this compound. A deeper understanding of this pathway and its regulation will be instrumental in the development of crops with enhanced nutritional and protective properties, as well as for the potential synthesis of novel therapeutic compounds.

References

The Metabolic Journey of Glucocheirolin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin, a glucosinolate found in various cruciferous plants, is a subject of growing interest within the scientific community due to the potential bioactivity of its metabolic products. Upon ingestion, this secondary metabolite undergoes a series of biotransformations, leading to the formation of compounds that can influence cellular signaling pathways. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, with a focus on its hydrolysis, subsequent conjugation, and the activation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this intriguing natural compound.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound commences with its hydrolysis, a reaction catalyzed by the enzyme myrosinase. This enzyme is either endogenous to the consumed plant material or produced by the gut microbiota. The hydrolysis of this compound yields an unstable aglycone, which then rearranges to form 3-methylsulfonylpropyl isothiocyanate, commonly known as cheirolin (B1668576).

Cheirolin, being a reactive electrophile, is then subject to detoxification through the mercapturic acid pathway. This involves conjugation with glutathione (B108866) (GSH), a reaction mediated by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized through a series of enzymatic steps to yield a cysteine conjugate and finally, N-acetylcysteine (mercapturic acid) conjugate, which is the primary form of excretion in urine.

This compound Metabolic Pathway This compound This compound Cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) This compound->Cheirolin Myrosinase (Hydrolysis) GSH_conjugate Cheirolin-Glutathione Conjugate Cheirolin->GSH_conjugate Glutathione S-Transferase (GST) Cys_conjugate Cheirolin-Cysteine Conjugate GSH_conjugate->Cys_conjugate γ-glutamyl- transpeptidase, dipeptidase Mercapturic_acid Cheirolin-N-acetylcysteine (Mercapturic Acid) Cys_conjugate->Mercapturic_acid N-acetyl- transferase Urine Urine Mercapturic_acid->Urine Excretion

Caption: Metabolic pathway of this compound in vivo.

Key Signaling Pathway Activated by Cheirolin: The Keap1-Nrf2-ARE Pathway

In vitro studies have demonstrated that cheirolin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as the isothiocyanate group of cheirolin, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.

Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione biosynthesis and conjugation (e.g., glutamate-cysteine ligase, glutathione S-transferases).

Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 Reacts with cysteine residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Cytoprotective_Genes Activates Transcription

Caption: Activation of the Keap1-Nrf2-ARE pathway by Cheirolin.

Quantitative Data on the Metabolic Fate of this compound

Currently, there is a notable absence of published in vivo studies that provide specific quantitative data on the metabolic fate of this compound. While the general pathway of glucosinolate metabolism is well-understood, detailed information regarding the plasma concentrations, tissue distribution, and urinary excretion percentages of cheirolin and its conjugates following this compound administration is not available in the scientific literature. Future research should aim to fill this knowledge gap to better understand the bioavailability and pharmacokinetics of this compound.

Experimental Protocols

Detailed experimental protocols from in vivo studies specifically investigating the metabolic fate of this compound are not currently available in the public domain. However, based on standard methodologies for studying the metabolism of other glucosinolates in rodent models, a general experimental workflow can be proposed.

Proposed Experimental Workflow for In Vivo this compound Metabolism Study

Experimental Workflow start Start: Rodent Model (e.g., Sprague-Dawley rats) dosing Oral Gavage Administration of this compound start->dosing sample_collection Time-course Collection of Biological Samples (Blood, Urine, Feces) dosing->sample_collection sample_prep Sample Preparation (e.g., Solid-Phase Extraction, Protein Precipitation) sample_collection->sample_prep analysis LC-MS/MS Analysis for Quantification of Cheirolin and its Conjugates sample_prep->analysis data_analysis Pharmacokinetic Modeling and Data Analysis analysis->data_analysis end End: Determination of Metabolic Fate data_analysis->end

Caption: Proposed workflow for in vivo this compound metabolism study.

Note: This proposed workflow is a general guideline. Specific parameters such as animal strain, age, sex, dosage of this compound, time points for sample collection, and detailed analytical methods would need to be optimized and validated for any future study.

Conclusion and Future Directions

The in vivo metabolism of this compound follows the general pathway established for other glucosinolates, leading to the formation of the isothiocyanate cheirolin, which is subsequently detoxified via the mercapturic acid pathway. A key finding is the ability of cheirolin to activate the cytoprotective Keap1-Nrf2-ARE signaling pathway, highlighting its potential as a bioactive compound.

However, a significant gap remains in the quantitative understanding of this compound's metabolic fate. To advance the research and potential therapeutic applications of this compound, future studies should focus on:

  • Quantitative in vivo studies: To determine the pharmacokinetics, bioavailability, and excretion profiles of cheirolin and its metabolites in animal models.

  • Detailed Protocol Development: Establishing and publishing detailed and validated experimental protocols for the in vivo analysis of this compound metabolism.

  • In vivo Nrf2 Activation: Confirming the activation of the Nrf2 pathway by this compound/cheirolin in vivo and elucidating the downstream functional consequences.

Addressing these research questions will be crucial for translating the potential of this compound and its metabolites into tangible benefits for human health.

References

Preliminary Insights into the Biological Activity of Glucocheirolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocheirolin, a glucosinolate found in various Brassicaceae vegetables, is a precursor to the isothiocyanate cheirolin (B1668576). While research specifically investigating the biological activities of this compound is limited, preliminary studies on its hydrolysis product, cheirolin, suggest potential chemopreventive and antioxidant effects. This technical guide summarizes the current, albeit sparse, understanding of this compound's biological activity, focusing on the known actions of its metabolite, cheirolin. We provide detailed experimental protocols for key assays to facilitate further research into its anticancer, anti-inflammatory, and antioxidant properties. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in cruciferous vegetables. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase to produce various bioactive compounds, most notably isothiocyanates (ITCs). These ITCs are credited with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.

This compound has been identified in several dietary sources, including cauliflower, horseradish, swedes, and turnips.[1] Its hydrolysis product is the isothiocyanate cheirolin. While direct studies on this compound are scarce, preliminary research on cheirolin indicates that it may share mechanisms of action with other well-studied ITCs like sulforaphane.

Known Biological Activity of Cheirolin

The primary biological activity reported for cheirolin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

A key study demonstrated that cheirolin significantly induces Nrf2 nuclear translocation in NIH3T3 fibroblasts. This translocation was associated with the increased expression of Nrf2-dependent genes, including heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). Notably, the potency of cheirolin in inducing Nrf2-dependent gene expression was found to be similar to that of sulforaphane, a well-established and potent Nrf2 activator.[2]

The study also suggested that the mechanism of Nrf2 activation by cheirolin may involve the extracellular signal-related kinase (ERK) signaling pathway.[2]

Data Presentation: A Framework for Future Studies

Due to the preliminary nature of the research, comprehensive quantitative data on the biological activities of this compound and cheirolin are not yet available. The following tables are presented as a framework for organizing and comparing data from future investigations.

Table 1: Anticancer Activity of Cheirolin (Hypothetical Data)

Cell LineAssay TypeIC50 (µM)Reference
Data Not Availablee.g., MTT, SRBPopulate with experimental findingsCite future studies
Data Not Availablee.g., MTT, SRBPopulate with experimental findingsCite future studies
Data Not Availablee.g., MTT, SRBPopulate with experimental findingsCite future studies

Table 2: Anti-inflammatory Activity of Cheirolin (Hypothetical Data)

Cell LineAssay TypeParameter MeasuredInhibition (%) at X µMIC50 (µM)Reference
e.g., RAW 264.7e.g., Griess AssayNitric Oxide (NO)Populate with experimental findingsPopulate with experimental findingsCite future studies
e.g., RAW 264.7e.g., ELISATNF-αPopulate with experimental findingsPopulate with experimental findingsCite future studies
e.g., RAW 264.7e.g., ELISAIL-6Populate with experimental findingsPopulate with experimental findingsCite future studies

Table 3: Antioxidant Activity of Cheirolin (Hypothetical Data)

Assay TypeParameter MeasuredScavenging Activity (%) at X µMIC50 (µM)Reference
DPPH Radical ScavengingAbsorbance at 517 nmPopulate with experimental findingsPopulate with experimental findingsCite future studies
ABTS Radical ScavengingAbsorbance at 734 nmPopulate with experimental findingsPopulate with experimental findingsCite future studies

Experimental Protocols

The following are detailed, representative protocols for assessing the key biological activities of isothiocyanates like cheirolin. These can be adapted for preliminary studies on this compound, which would first require enzymatic hydrolysis to yield cheirolin.

This compound Hydrolysis to Cheirolin

Objective: To enzymatically hydrolyze this compound to its corresponding isothiocyanate, cheirolin, for use in biological assays.

Materials:

  • This compound standard

  • Myrosinase (thioglucosidase) from a commercial source (e.g., from Sinapis alba)

  • Phosphate (B84403) buffer (pH 6.5)

  • Ascorbic acid

  • Reaction vials

  • Water bath or incubator

Protocol:

  • Prepare a stock solution of this compound in phosphate buffer.

  • Prepare a fresh solution of myrosinase in phosphate buffer immediately before use. The optimal concentration of myrosinase should be determined empirically.

  • Add a small amount of ascorbic acid to the this compound solution to act as a cofactor for myrosinase.

  • Initiate the reaction by adding the myrosinase solution to the this compound solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours) to ensure complete hydrolysis.

  • The completion of the reaction can be monitored by analytical techniques such as HPLC or LC-MS to confirm the disappearance of the this compound peak and the appearance of the cheirolin peak.

  • The resulting solution containing cheirolin can then be used for biological activity assays. It is advisable to use the freshly prepared cheirolin solution, as isothiocyanates can be unstable.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of cheirolin on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Cheirolin (prepared as in 4.1 or from a commercial source)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of cheirolin in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of cheirolin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve cheirolin) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the concentration of cheirolin.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of cheirolin to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Cheirolin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of cheirolin for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS, no cheirolin), an LPS-only group, and a vehicle control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition by cheirolin compared to the LPS-only group.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of cheirolin using the stable DPPH radical.

Materials:

  • Cheirolin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of cheirolin and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the cheirolin or control solutions to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the cheirolin or control.

  • The IC50 value can be determined by plotting the scavenging percentage against the concentration.

Mandatory Visualizations

Signaling Pathway of Cheirolin-induced Nrf2 Activation

Cheirolin_Nrf2_Pathway cluster_nucleus Nucleus Cheirolin Cheirolin ERK_Pathway ERK Signaling Pathway Cheirolin->ERK_Pathway Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK_Pathway->Nrf2_Keap1 Phosphorylates? Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GCS) ARE->Cytoprotective_Genes Upregulates Transcription

Caption: Proposed signaling pathway for Cheirolin-induced Nrf2 activation.

Experimental Workflow for Evaluating Biological Activity

Experimental_Workflow Start Start: this compound Hydrolysis Myrosinase-mediated Hydrolysis Start->Hydrolysis Cheirolin Cheirolin Hydrolysis->Cheirolin Anticancer Anticancer Assays (e.g., MTT) Cheirolin->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Cheirolin->Antiinflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Cheirolin->Antioxidant Data_Analysis Data Analysis (IC50, % Inhibition) Anticancer->Data_Analysis Antiinflammatory->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General workflow for investigating the biological activities of this compound.

Conclusion and Future Directions

The current body of scientific literature provides limited, yet promising, preliminary insights into the biological activity of this compound, primarily through the study of its hydrolysis product, cheirolin. The demonstrated Nrf2-inducing activity of cheirolin positions it as a compound of interest for further investigation into its potential chemopreventive and antioxidant properties.

Significant research gaps remain. There is a pressing need for studies that provide quantitative data on the anticancer, anti-inflammatory, and antioxidant effects of both this compound and cheirolin. Elucidating the precise molecular mechanisms underlying these potential activities is also crucial. The experimental protocols provided in this guide offer a starting point for researchers to systematically explore the biological landscape of this naturally occurring glucosinolate. Future in-depth studies are warranted to fully understand the therapeutic potential of this compound and its bioactive metabolite, cheirolin.

References

The Role of Glucocheirolin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, playing a crucial role in plant defense against herbivores and pathogens. This technical guide focuses on glucocheirolin (B91262), an aliphatic glucosinolate, and its role in plant defense. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576), an isothiocyanate. This "mustard oil bomb" is a potent defense mechanism. This document provides an in-depth overview of the biosynthesis of this compound, the mechanism of its activation, its biological activity, and the signaling pathways that regulate its production. Detailed experimental protocols for the analysis of this compound and the assessment of its defensive properties are also included.

Introduction to the Glucosinolate-Myrosinase System

Plants of the Brassicaceae family, such as broccoli, cabbage, and mustard, possess a sophisticated chemical defense system known as the glucosinolate-myrosinase system[1][2]. Glucosinolates are sulfur- and nitrogen-containing compounds that are stored separately from the enzyme myrosinase within the plant cell[2]. When plant tissue is damaged, for instance by an herbivore feeding or a pathogen attacking, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis[1][2]. This rapid enzymatic reaction produces a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles, which are often toxic or deterrent to the attacking organism[1][3][4]. This defense mechanism is commonly referred to as the "mustard oil bomb"[5].

This compound is an alkylglucosinolate, a type of aliphatic glucosinolate, found in various Brassica species[6]. Upon hydrolysis by myrosinase, this compound yields glucose, sulfate (B86663), and the isothiocyanate cheirolin (3-methylsulfonylpropyl isothiocyanate)[7]. It is this hydrolysis product, cheirolin, that is primarily responsible for the defensive properties attributed to this compound.

This compound Biosynthesis

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine[8]. The pathway can be divided into three main stages: side-chain elongation, core structure formation, and side-chain modification.

  • Methionine Side-Chain Elongation: The carbon chain of methionine is elongated through a series of reactions involving enzymes such as branched-chain aminotransferases (BCATs), methylthioalkylmalate synthases (MAMs), and isopropylmalate dehydrogenases (IPMDHs)[9][10][11][12][13]. The number of elongation cycles determines the length of the side chain.

  • Core Glucosinolate Structure Formation: The elongated amino acid is then converted into the core glucosinolate structure through a series of enzymatic steps involving cytochrome P450 monooxygenases (CYP79s and CYP83s), a C-S lyase, a glucosyltransferase, and a sulfotransferase[14].

  • Side-Chain Modification: The final step in the biosynthesis of this compound involves the oxidation of the methylthio group of the side chain to a methylsulfinyl group, and subsequently to a methylsulfonyl group. This oxidation is catalyzed by flavin-monooxygenases (FMOs), specifically the GS-OX family of enzymes[1][15][16][17].

Glucocheirolin_Biosynthesis cluster_chain_elongation Chain Elongation cluster_core_formation Core Structure Formation cluster_side_chain_modification Side-Chain Modification Met Methionine Keto 2-oxo acid Met->Keto BCAT4 Elongated_Keto Elongated 2-oxo acid Keto->Elongated_Keto MAM, IPMI, IPMDH Elongated_AA Elongated Amino Acid Elongated_Keto->Elongated_AA BCAT3 Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83, C-S lyase Desulfo Desulfoglucosinolate Thiohydroximate->Desulfo UGT74 Glucocheirolin_precursor Methylthioglucosinolate Desulfo->Glucocheirolin_precursor SOT This compound This compound Glucocheirolin_precursor->this compound FMO GS-OX

Biosynthesis pathway of this compound.

Mechanism of Action: The "Mustard Oil Bomb"

The defensive action of this compound is activated upon tissue damage, which brings it into contact with the myrosinase enzyme.

Activation of this compound by myrosinase.

Myrosinase cleaves the thioglucosidic bond in this compound, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form the isothiocyanate, cheirolin. Cheirolin is a reactive electrophile that can interact with and damage cellular components in herbivores and pathogens, leading to toxicity and deterrence[18].

Data Presentation: Quantitative Analysis

Quantitative data on the concentration of this compound in various Brassica species and the biological activity of its hydrolysis product, cheirolin, are crucial for understanding its ecological role and potential applications.

This compound Concentration in Brassica Vegetables

The concentration of this compound can vary significantly between different Brassica species and even between different tissues within the same plant[19][20][21]. A study quantifying 22 different glucosinolates in 12 Brassicaceae vegetables reported the presence of this compound in cabbage and Kai Lan[11]. Another study on Chinese cabbage also reported the presence of this compound and its positive correlation with total glucosinolate content[22].

VegetableThis compound Concentration (μg/g dry weight)Reference
CabbageDetected[11]
Kai LanDetected[11]
Chinese CabbageDetected[22]

Note: Specific quantitative values for this compound across a wide range of Brassica species are not extensively documented in the readily available literature. The term "Detected" indicates that the compound was identified, but a specific mean concentration was not provided in the cited abstract.

Biological Activity of Cheirolin

Direct quantitative data on the antimicrobial (MIC values) and insecticidal (IC50/LC50 values) activity of purified cheirolin are limited in the scientific literature. However, studies on other isothiocyanates provide a strong indication of its potential bioactivity. Isothiocyanates, in general, are known to possess potent antimicrobial and insecticidal properties[19][23].

IsothiocyanateOrganismActivity MetricValueReference
Allyl isothiocyanate (AITC)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenesMIC100 µg/mL[19]
2-Phenylethyl isothiocyanate (PEITC)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenesMIC100 µg/mL[19]
2-Phenylethyl isothiocyanate (PEITC)Various Fungi (Hypocreales)Mean MIC0.0679 ± 0.0358 mM[6][24]
2-Phenylethyl isothiocyanate (PEITC)Various Fungi (Eurotiales)Mean MIC0.0400 ± 0.0214 mM[6][24]

Note: This table presents data for other isothiocyanates as a proxy for the potential activity of cheirolin. Further research is needed to determine the specific bioactivity of cheirolin against a range of herbivores and pathogens.

Signaling Pathways Regulating this compound Production

The biosynthesis of glucosinolates, including this compound, is tightly regulated by complex signaling networks in response to both biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in orchestrating these defense responses[3][9][25].

Herbivore attack and wounding typically trigger the JA signaling pathway, leading to the upregulation of glucosinolate biosynthetic genes[3][9][25]. This induction is mediated by a cascade of transcription factors, including MYC2, which in turn activates other MYB transcription factors (e.g., MYB28, MYB29 for aliphatic glucosinolates and MYB51 for indole (B1671886) glucosinolates) that directly regulate the expression of biosynthetic genes[9].

The SA signaling pathway, primarily activated in response to biotrophic pathogens, often acts antagonistically to the JA pathway[3][15][16]. This crosstalk allows the plant to fine-tune its defense response to specific threats.

Defense_Signaling cluster_ja_pathway JA Signaling Pathway cluster_sa_pathway SA Signaling Pathway Herbivory Herbivore Attack JA Jasmonic Acid (JA) Herbivory->JA Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA JA->SA Antagonism JA_perception JA Perception (COI1) JA->JA_perception SA->JA Antagonism SA_perception SA Perception (NPR1) SA->SA_perception JAZ JAZ Repressors JA_perception->JAZ Degradation MYC2 MYC2 JAZ->MYC2 MYB_factors MYB TFs (MYB28, MYB29) MYC2->MYB_factors GSL_Biosynthesis Glucosinolate Biosynthesis Genes MYB_factors->GSL_Biosynthesis Activation TGA_factors TGA TFs SA_perception->TGA_factors This compound This compound Accumulation GSL_Biosynthesis->this compound

Hormonal regulation of glucosinolate biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for glucosinolate analysis[18][26][27][28][29].

HPLC_Workflow Start Start: Plant Tissue Sample Freeze_Dry Freeze-dry and grind tissue Start->Freeze_Dry Extraction Extract with hot 70% Methanol (B129727) Freeze_Dry->Extraction Centrifuge1 Centrifuge and collect supernatant Extraction->Centrifuge1 Desulfation_Column Apply supernatant to DEAE Sephadex column Centrifuge1->Desulfation_Column Wash Wash column Desulfation_Column->Wash Sulfatase Add Arylsulfatase and incubate overnight Wash->Sulfatase Elution Elute desulfoglucosinolates with water Sulfatase->Elution HPLC Analyze by HPLC-UV (229 nm) Elution->HPLC Quantification Quantify using a standard curve HPLC->Quantification End End: this compound Concentration Quantification->End

Workflow for this compound analysis by HPLC.

Materials:

  • Freeze-dried and finely ground plant material

  • 70% Methanol

  • DEAE-Sephadex A-25

  • Aryl-sulfatase solution

  • Milli-Q water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: Weigh approximately 100 mg of freeze-dried, ground plant tissue into a tube. Add hot 70% methanol and incubate in a water bath. Centrifuge the sample and collect the supernatant.

  • Desulfation: Apply the supernatant to a column packed with DEAE-Sephadex A-25. Wash the column. Add arylsulfatase solution and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for their separation by reverse-phase HPLC.

  • Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.

  • HPLC Analysis: Inject the eluate into an HPLC system equipped with a C18 column. Use a water:acetonitrile gradient for separation. Detect the desulfoglucosinolates at 229 nm.

  • Quantification: Identify the peak corresponding to desulfo-glucocheirolin based on its retention time compared to a standard. Quantify the concentration using a calibration curve generated with a known standard.

Insect Feeding Bioassay

This protocol provides a general framework for assessing the deterrent or toxic effects of cheirolin on herbivorous insects[18][30][31].

Materials:

  • Artificial diet for the chosen insect species

  • Cheirolin (or a this compound/myrosinase mixture)

  • Solvent for dissolving cheirolin (e.g., ethanol (B145695) or acetone)

  • Petri dishes or multi-well plates

  • Larvae of a generalist or specialist herbivore

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard protocol for the insect species. Incorporate different concentrations of cheirolin into the diet. A control diet with only the solvent should also be prepared.

  • Bioassay Setup: Dispense the diets into individual wells of a multi-well plate or small petri dishes. Place one larva in each well.

  • Data Collection: Monitor larval survival and weight gain over a set period (e.g., 7-14 days). In choice assays, the amount of diet consumed from control versus treated diets can be measured.

  • Data Analysis: Calculate survival rates and average weight gain for each treatment. Determine the IC50 (concentration causing 50% inhibition of growth) or LC50 (concentration causing 50% mortality)[20][32][33][34].

Antifungal Microdilution Assay (MIC Determination)

This protocol is based on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of cheirolin against fungal pathogens[14][19][21][22][26][34][35][36].

Materials:

  • Pure cheirolin

  • Solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Fungal pathogen culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Cheirolin Dilutions: Prepare a stock solution of cheirolin in a suitable solvent. Perform serial two-fold dilutions in the 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Grow the fungal pathogen in liquid medium to a specified optical density. Dilute the culture to achieve a standardized final inoculum concentration in the wells.

  • Inoculation and Incubation: Add the fungal inoculum to each well containing the cheirolin dilutions. Include a positive control (fungus in medium with solvent) and a negative control (medium only). Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of cheirolin that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound, through its hydrolysis product cheirolin, represents an important component of the chemical defense arsenal (B13267) of many Brassica species. Its production is tightly regulated by hormonal signaling pathways in response to environmental cues. While the general framework of glucosinolate-mediated defense is well-established, there are still gaps in our understanding of the specific role of this compound.

Future research should focus on:

  • Quantitative Bioactivity of Cheirolin: Determining the specific MIC and IC50/LC50 values of purified cheirolin against a broader range of agronomically important pathogens and herbivores.

  • Synergistic and Antagonistic Effects: Investigating the interactions of this compound and cheirolin with other glucosinolates and defense compounds.

  • Genetic Regulation: Further elucidating the specific transcription factors and regulatory elements that control the expression of this compound biosynthetic genes.

  • Translational Research: Exploring the potential of manipulating this compound levels in crops to enhance pest and disease resistance.

A deeper understanding of the role of this compound in plant defense will not only provide valuable insights into plant-environment interactions but may also pave the way for novel strategies in crop protection and the development of new bioactive compounds.

References

Glucocheirolin as a Biomarker for Brassica Consumption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocheirolin (B91262), a prominent glucosinolate in a variety of Brassica vegetables, presents a significant opportunity as a specific biomarker for the consumption of these widely recognized health-promoting foods. Upon ingestion, this compound is hydrolyzed to its corresponding isothiocyanate, cheirolin (B1668576), which undergoes extensive metabolism in the human body. The subsequent metabolites, primarily excreted in urine, can be quantified to provide an objective measure of Brassica intake. This technical guide furnishes a comprehensive overview of this compound, including its dietary sources, metabolic fate, and detailed methodologies for its quantification in both plant matrices and human biological samples. The information herein is intended to support researchers and drug development professionals in utilizing this compound as a reliable biomarker in nutritional studies and clinical trials.

Introduction to this compound

This compound is an alkylglucosinolate characterized by a methylsulfinylpropyl side chain. It is one of over 130 glucosinolates identified in Brassicaceae vegetables. The consumption of Brassica vegetables has been linked to various health benefits, largely attributed to the bioactivity of glucosinolate hydrolysis products, particularly isothiocyanates. This compound serves as the precursor to the isothiocyanate cheirolin, a compound of interest for its potential physiological effects. The specificity of this compound to certain Brassica species makes it a promising candidate for a dietary biomarker.

Quantitative Data on this compound in Brassica Vegetables

The concentration of this compound can vary significantly among different Brassica vegetables. The following table summarizes the quantitative levels of this compound found in a selection of commonly consumed Brassica species. This data is crucial for estimating potential intake levels in dietary intervention studies.

Brassica VegetableThis compound Content (μg/g dry weight)Reference
Rocket Salad (Eruca sativa)1.8 ± 0.2[1]
Daikon Radish (Raphanus sativus)1.1 ± 0.1[1]
Red Cherry Radish (Raphanus sativus)0.9 ± 0.1[1]
Watercress (Nasturtium officinale)Not Detected[1]
Pak Choi (Brassica rapa subsp. chinensis)Not Detected[1]
Choy Sum (Brassica rapa subsp. parachinensis)Not Detected[1]
Chinese Cabbage (Brassica rapa subsp. pekinensis)Not Detected[1]
Cauliflower (Brassica oleracea var. botrytis)Not Detected[1]
Brussels Sprouts (Brassica oleracea var. gemmifera)Not Detected[1]
Cabbage (Brassica oleracea var. capitata)Not Detected[1]
Broccoli (Brassica oleracea var. italica)Not Detected[1]
Kai Lan (Brassica oleracea var. alboglabra)Not Detected[1]

Note: The absence of detectable this compound in many common Brassica varieties in this particular study highlights the importance of analyzing specific cultivars and the potential for other glucosinolates to serve as broader biomarkers for this vegetable group.

Metabolism of this compound in Humans

The metabolism of this compound follows the general pathway established for other glucosinolates.

Hydrolysis to Cheirolin

Upon consumption of raw Brassica vegetables, the plant enzyme myrosinase, which is released upon cell disruption (e.g., chewing), hydrolyzes this compound into the isothiocyanate cheirolin. If the vegetables are cooked, myrosinase is largely inactivated. In this case, hydrolysis can be carried out by the gut microbiota.

Absorption and Distribution

Cheirolin is absorbed from the gastrointestinal tract. Its lipophilic nature allows for passive diffusion across the intestinal epithelium.

Biotransformation: The Mercapturic Acid Pathway

Once absorbed, cheirolin is primarily metabolized through the mercapturic acid pathway. This involves the following key steps:

  • Glutathione (B108866) Conjugation: Cheirolin is conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

  • Sequential Degradation: The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate, forming the cysteinylglycine (B43971) and then the cysteine conjugate.

  • N-acetylation: The cysteine conjugate is then N-acetylated to form the final mercapturic acid metabolite, cheirolin-N-acetylcysteine (NAC).

Excretion

The water-soluble mercapturic acid metabolites are excreted from the body, primarily in the urine. The quantification of these metabolites in urine can serve as a biomarker of this compound intake.

This compound Metabolism This compound This compound (from Brassica) Cheirolin Cheirolin (Isothiocyanate) This compound->Cheirolin Myrosinase or Gut Microbiota GSH_conjugate Cheirolin-Glutathione Conjugate Cheirolin->GSH_conjugate + Glutathione (GSH) (GSTs) CysGly_conjugate Cheirolin-Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate - Glutamate Cys_conjugate Cheirolin-Cysteine Conjugate CysGly_conjugate->Cys_conjugate - Glycine NAC_conjugate Cheirolin-N-Acetylcysteine (Mercapturic Acid) Cys_conjugate->NAC_conjugate + Acetyl-CoA Urine Urinary Excretion NAC_conjugate->Urine

Metabolic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from Brassica vegetables and its metabolites from human urine and plasma.

Analysis of this compound in Brassica Vegetables

This protocol is based on established methods for glucosinolate analysis using high-performance liquid chromatography (HPLC).

5.1.1. Materials and Reagents

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • DEAE-Sephadex A-25

  • Aryl sulfatase (from Helix pomatia)

  • Sinigrin (internal standard)

  • This compound standard

5.1.2. Sample Preparation and Extraction

  • Freeze-dry fresh Brassica vegetable material and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol and an internal standard (e.g., sinigrin).

  • Heat the mixture at 75°C for 10 minutes to inactivate myrosinase.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

5.1.3. Desulfation

  • Prepare a small column with DEAE-Sephadex A-25.

  • Apply the methanolic extract to the column.

  • Wash the column with water.

  • Add a solution of purified aryl sulfatase and incubate overnight at room temperature to desulfate the glucosinolates.

  • Elute the desulfoglucosinolates with deionized water.

5.1.4. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 229 nm

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve prepared with the this compound standard.

Analysis of Cheirolin Metabolites in Human Urine and Plasma

This protocol outlines a method for the quantification of cheirolin-N-acetylcysteine in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.2.1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Cheirolin-N-acetylcysteine standard

  • Isotopically labeled internal standard (e.g., d3-cheirolin-NAC)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

5.2.2. Sample Preparation

  • Urine:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Add the internal standard to an aliquot of the supernatant.

    • Proceed to SPE or direct injection.

  • Plasma:

    • Thaw frozen plasma samples to room temperature.

    • Add the internal standard.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

5.2.3. Solid-Phase Extraction (Optional, for sample clean-up)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the prepared urine or reconstituted plasma sample.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the metabolites with methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

5.2.4. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for cheirolin-NAC and the internal standard.

  • Quantification: Construct a calibration curve using the cheirolin-NAC standard and calculate the concentration in the samples based on the peak area ratio to the internal standard.

Experimental Workflow cluster_plant Brassica Sample Analysis cluster_human Human Sample Analysis P_Sample Brassica Sample (Freeze-dried, powdered) P_Extract Extraction (70% Methanol, 75°C) P_Sample->P_Extract P_Desulfate Desulfation (DEAE-Sephadex, Sulfatase) P_Extract->P_Desulfate P_HPLC HPLC-UV Analysis (229 nm) P_Desulfate->P_HPLC H_Sample Urine or Plasma Sample H_Prep Sample Preparation (Protein Precipitation for Plasma) H_Sample->H_Prep H_SPE Solid-Phase Extraction (Optional Clean-up) H_Prep->H_SPE H_LCMS LC-MS/MS Analysis (MRM) H_SPE->H_LCMS

General experimental workflows.

Conclusion

This compound holds considerable promise as a specific biomarker for the consumption of certain Brassica vegetables. Its metabolic pathway, leading to the formation of urinary mercapturic acids, provides a clear and quantifiable target for dietary assessment. The detailed experimental protocols provided in this guide offer a robust framework for the accurate measurement of this compound in plant materials and its metabolites in human biospecimens. Further research to establish the dose-response relationship between this compound intake and urinary metabolite excretion in diverse populations will solidify its utility in nutritional epidemiology and clinical research. The application of these methods will contribute to a more precise understanding of the role of Brassica vegetables in human health and disease prevention.

References

Methodological & Application

Application Note and Protocol: Extraction of Glucocheirolin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin (B91262) is an alkylglucosinolate, a class of sulfur-containing secondary metabolites found predominantly in plants of the Brassicaceae family.[1] These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest to the pharmaceutical and agricultural industries due to their potential health benefits and biocidal properties.[2][3][4] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, intended for research and drug development applications. The methodology is based on established protocols for glucosinolate extraction and analysis.[5][6]

Principle

The extraction of this compound, like other glucosinolates, requires the inactivation of the endogenous enzyme myrosinase, which hydrolyzes glucosinolates upon tissue damage.[3][5] This is typically achieved by using hot solvents or by freeze-drying the plant material followed by extraction with an aqueous-organic solvent mixture.[5][7] Subsequent purification involves solid-phase extraction to isolate the anionic glucosinolates, followed by analysis and quantification using High-Performance Liquid Chromatography (HPLC).[5][8]

Experimental Protocols

1. Plant Material Preparation

Proper handling and preparation of the plant material are critical to prevent the enzymatic degradation of this compound.

  • Fresh Plant Material: Immediately freeze the collected plant tissue in liquid nitrogen and store it at -80°C until further processing. This minimizes myrosinase activity.

  • Freeze-Drying (Lyophilization): For long-term storage and to facilitate grinding, lyophilize the frozen plant material until a constant dry weight is achieved. Note that some studies suggest lyophilization can reduce final glucosinolate concentrations.[2][3]

  • Grinding: Grind the freeze-dried or frozen tissue to a fine powder (particle size <0.1mm) using a grinder or a mortar and pestle with liquid nitrogen.[2] Store the powdered material at -80°C in an airtight container.

2. This compound Extraction

Several methods have been validated for the extraction of glucosinolates. The choice of method may depend on the specific plant matrix and available equipment.

Method A: Hot Methanol (B129727) Extraction (ISO 9167-1 adapted)

This is a widely used method for inactivating myrosinase and extracting glucosinolates.[2][9][10]

  • Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

  • Add 2 mL of 70% methanol (v/v) preheated to 75°C.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the tube in a water bath at 75°C for 20 minutes, with occasional vortexing.

  • Centrifuge the sample at 4,000 x g for 10 minutes.

  • Carefully collect the supernatant containing the this compound extract.

  • For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of hot 70% methanol, and the supernatants can be combined.

Method B: Cold Methanol/Water Extraction

This method is considered less hazardous and can be as effective as hot methanol extraction for many glucosinolates.[2][3]

  • Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

  • Add 2 mL of 80% methanol (v/v) in water.

  • Vortex the mixture for 30 seconds.

  • Sonicate the sample for 20 minutes at room temperature.[7]

  • Centrifuge at 4,000 x g for 10 minutes.

  • Collect the supernatant.

3. Purification by Solid-Phase Extraction (SPE)

The crude extract contains various impurities that need to be removed prior to analysis. Anion exchange chromatography is commonly used for this purpose.

  • Prepare a small column with DEAE-Sephadex A-25 or a similar anion exchange resin.

  • Equilibrate the column with a suitable buffer, such as 20 mM sodium acetate (B1210297) (pH 5.5).[5]

  • Load the crude this compound extract onto the column.

  • Wash the column with ultrapure water to remove neutral and cationic impurities.

  • Elute the purified this compound with a salt solution (e.g., potassium chloride or potassium sulfate). For analytical purposes involving desulfation, a sulfatase enzyme solution is applied before elution with water.[5][11]

4. Quantification by HPLC

Quantitative analysis of this compound is typically performed using reverse-phase HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is required.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used.

  • Detection: Glucosinolates are typically detected at 229 nm.[5][12]

  • Quantification: A calibration curve should be prepared using a certified this compound analytical standard.[13] If a standard is unavailable, sinigrin (B192396) is often used as an external standard, and the concentration is corrected using a response factor.[5]

Data Presentation

The following table summarizes key quantitative parameters for the described extraction methods.

ParameterMethod A: Hot MethanolMethod B: Cold Methanol/WaterReference
Solvent 70% Methanol (v/v)80% Methanol (v/v)[5],[7]
Temperature 75°CRoom Temperature[7],[10]
Extraction Time 20 minutes20 minutes (sonication)[7]
Plant Material Freeze-dried or frozen powderFrozen-fresh or freeze-dried powder[2],[7]
Myrosinase Inactivation Heat80% Methanol concentration[9]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Glucocheirolin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Plant Material Freeze Freezing (-80°C) Plant->Freeze Grind Grinding to Fine Powder Freeze->Grind Hot_Methanol Hot Methanol (70-80%, 75°C) Grind->Hot_Methanol Cold_Methanol Cold Methanol (80%) + Sonication Grind->Cold_Methanol Centrifuge1 Centrifugation Hot_Methanol->Centrifuge1 Cold_Methanol->Centrifuge1 Supernatant1 Crude Extract Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (Anion Exchange) Supernatant1->SPE Wash Wash (H2O) SPE->Wash Elute Elution Wash->Elute Purified_Extract Purified this compound Elute->Purified_Extract HPLC HPLC-UV Analysis (C18, 229 nm) Purified_Extract->HPLC Quant Quantification HPLC->Quant

Caption: Workflow for the extraction and analysis of this compound.

Chemical Structure of this compound

Glucocheirolin_Structure cluster_structure This compound structure

Caption: Chemical structure of this compound.

This protocol outlines a robust and reproducible method for the extraction and quantification of this compound from plant materials. The choice between hot and cold methanol extraction will depend on the specific research needs and available laboratory facilities. Proper sample preparation and purification are essential for obtaining accurate and reliable results. This methodology provides a solid foundation for researchers in natural product chemistry and drug development to isolate and study the biological activities of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin is a glucosinolate, a class of naturally occurring sulfur-containing compounds found in cruciferous plants.[1][2] These compounds and their breakdown products are of significant interest due to their roles in plant defense, as well as their potential impact on human health, including anticarcinogenic properties.[1][3] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for research in agriculture, food science, and pharmacology. This application note details a robust and widely used High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in plant materials.[1][2][4]

Principle

The method involves the analysis of desulfated this compound using reverse-phase HPLC with ultraviolet (UV) detection.[1][5] Intact glucosinolates are first extracted from the plant matrix using a heated methanol-water mixture to inactivate the myrosinase enzyme, which would otherwise hydrolyze them.[1] The extract is then purified using an ion-exchange column. Subsequently, the glucosinolates are enzymatically desulfated on the column using sulfatase. The resulting desulfoglucosinolates are more amenable to reverse-phase HPLC separation.[2][4] Quantification is achieved by comparing the peak area of the analyte with that of a standard, typically sinigrin, and applying a specific response factor for this compound.[1]

Experimental Protocols

1. Sample Preparation

This protocol is adapted from established methods for glucosinolate extraction.[1][5]

  • Materials and Reagents:

    • Freeze-dried plant material

    • 70% Methanol (B129727) (HPLC grade)

    • Deionized water

    • Sephadex A-25 or similar anion exchange resin

    • 0.2 M Sodium acetate (B1210297) buffer (pH 5.0)

    • Sulfatase solution (from Helix pomatia)

    • Sinigrin monohydrate (standard)

  • Extraction:

    • Weigh approximately 100 mg of freeze-dried, finely ground plant material into a centrifuge tube.

    • Add 2 mL of hot 70% methanol (70°C).

    • Vortex vigorously and incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.[5]

    • Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with another 2 mL of hot 70% methanol.

    • Combine the supernatants.

  • Purification and Desulfation:

    • Prepare a small column with an anion exchange resin (e.g., Sephadex A-25).

    • Wash the column with deionized water.

    • Apply the combined supernatant (the glucosinolate extract) to the column.

    • Wash the column with 1 mL of 0.2 M sodium acetate buffer.

    • Add 100 µL of sulfatase solution to the column and leave it to react overnight at room temperature.[5]

    • Elute the desulfoglucosinolates from the column with 1-2 mL of deionized water into an HPLC vial.

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photo Diode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) with a C18 guard column.[1]

    • Mobile Phase A: Deionized water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the compounds of interest.[5]

      • 0-8 min: 0% B

      • 8-24.5 min: Linear gradient to 20% B

      • 24.5-28 min: Linear gradient to 25% B

      • 28-33 min: Linear gradient to 0% B

      • 33-43 min: 0% B (column re-equilibration)

    • Flow Rate: 0.8 mL/min[5]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL[5]

    • Detection: UV detector at 229 nm.[5][6]

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference/Comment
Retention Time (t_R) 4.2 min[1] (This is dependent on the specific HPLC system and gradient.)
Response Factor 0.9[1] (Relative to Sinigrin)
Detection Wavelength 229 nm[5][6]
Linearity (Typical) >0.99 (R²)[4] (Based on general glucosinolate analysis using this method.)
Limit of Detection (LOD) VariesDependent on instrumentation and sample matrix.
Limit of Quantification (LOQ) VariesDependent on instrumentation and sample matrix.
Recovery (Typical) 85-105%Expected range for validated glucosinolate methods.

Mandatory Visualization

HPLC_Workflow_for_Glucocheirolin_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material extraction Extraction with 70% Methanol (70°C) sample->extraction Inactivate Myrosinase purification Anion Exchange Column Purification extraction->purification Load Extract desulfation On-Column Desulfation with Sulfatase purification->desulfation Enzymatic Reaction elution Elution of Desulfo-Glucocheirolin desulfation->elution hplc C18 RP-HPLC Separation elution->hplc Inject Sample detection UV Detection at 229 nm hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Standard & Response Factor integration->quantification result Final Concentration of this compound quantification->result

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Identification of Glucocheirolin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a sulfur-containing secondary metabolite belonging to the family of glucosinolates. Predominantly found in plants of the Brassicaceae family, such as cabbage, broccoli, and rocket salad, this compound and its hydrolysis products are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] Accurate and reliable identification and quantification of this compound are crucial for research in phytochemistry, food science, and drug discovery. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the analysis of this compound in complex plant matrices.[3] This application note provides a detailed protocol for the identification of this compound using LC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Principle

The method described herein utilizes liquid chromatography to separate this compound from other components in a plant extract. The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).[1][4] Following chromatographic separation, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the this compound molecular ion, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for its unambiguous identification.[3]

Data Presentation

The following table summarizes the quantitative data for this compound found in various Brassicaceae vegetables, as determined by a hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS) method.[1][4]

VegetableThis compound Concentration (μg/g dry weight)
Pak Choi1.5 ± 0.2
Choy Sum1.2 ± 0.1
Chinese Cabbage0.8 ± 0.1
Cauliflower2.5 ± 0.3
Cabbage3.1 ± 0.4
Broccoli1.8 ± 0.2
Kai Lan0.5 ± 0.1
Brussels Sprouts4.2 ± 0.5
Rocket Salad15.7 ± 1.9
Daikon RadishNot Detected
Red Cherry RadishNot Detected
WatercressNot Detected

Data adapted from a study by Xu et al. (2018).[1][4]

Experimental Protocols

Sample Preparation (Extraction of Glucosinolates)

This protocol is a generalized procedure for the extraction of glucosinolates from plant material and can be adapted based on the specific tissue and instrumentation.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, seeds, roots)

  • 70-80% Methanol (B129727) (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Homogenize fresh plant material or grind freeze-dried material to a fine powder.

  • Weigh approximately 100 mg of the homogenized or powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a water bath at 70°C for 20 minutes to inactivate myrosinase, an enzyme that degrades glucosinolates.

  • Allow the mixture to cool to room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are typical LC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column can be used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Full Scan MS Range: m/z 100-1000

  • Tandem MS (MS/MS): For targeted analysis, use Multiple Reaction Monitoring (MRM) or product ion scan mode.

    • Precursor Ion for this compound ([M-H]⁻): m/z 422.0

    • Collision Energy: 20-30 eV (optimize for your instrument)

    • Characteristic Product Ions: m/z 342.0 [M-H-SO₃]⁻, m/z 259.0 [M-H-C₆H₁₀O₅S]⁻, m/z 97.0 [HSO₄]⁻

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Extraction (70% MeOH) homogenization->extraction inactivation Myrosinase Inactivation (70°C) extraction->inactivation centrifugation Centrifugation inactivation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 or HILIC) filtration->lc_separation Inject into LC-MS esi_ionization ESI (Negative Mode) lc_separation->esi_ionization ms_detection Full Scan MS esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis

Caption: Experimental workflow for this compound identification.

glucocheirolin_biosynthesis cluster_pathway This compound Biosynthesis Pathway methionine Methionine chain_elongation Chain Elongation (Multiple Steps) methionine->chain_elongation homomethionine Homomethionine chain_elongation->homomethionine core_structure Core Glucosinolate Structure Formation homomethionine->core_structure This compound This compound core_structure->this compound Side Chain Modification glucocheirolin_fragmentation cluster_fragmentation This compound MS/MS Fragmentation parent_ion [M-H]⁻ m/z 422.0 fragment1 [M-H-SO₃]⁻ m/z 342.0 parent_ion->fragment1 Loss of SO₃ fragment2 [M-H-C₆H₁₀O₅S]⁻ m/z 259.0 parent_ion->fragment2 Loss of Thioglucose fragment3 [HSO₄]⁻ m/z 97.0 parent_ion->fragment3 Sulfate ion

References

Quantitative Analysis of Glucocheirolin in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, particularly those from the Brassicaceae family. Upon plant tissue damage, this compound is hydrolyzed by the enzyme myrosinase to produce cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a compound of interest for its potential biological activities. The accurate quantification of this compound in food matrices is crucial for nutritional assessment, quality control of food products, and for research into its potential health benefits. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various food samples.

Principles of Analysis

The quantitative analysis of this compound from food matrices typically involves a multi-step process:

  • Sample Preparation and Extraction: The primary goal is to efficiently extract this compound from the complex food matrix while preventing its enzymatic degradation. This is often achieved by inactivating the myrosinase enzyme, typically through heating or the use of organic solvents.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate this compound from other co-extracted compounds. Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be employed.[1][2]

  • Detection and Quantification: Ultraviolet (UV) detection is a straightforward method for quantification. However, for higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is preferred.[1][2][3] Quantification is achieved by comparing the analyte's response to that of a certified reference standard.[4][5][6]

Applications

The quantitative analysis of this compound has several key applications:

  • Food Science: To determine the this compound content in different cultivars of vegetables and to study the effects of food processing, storage, and cooking on its stability.[7]

  • Agriculture: To assist in breeding programs aimed at developing plant varieties with desired this compound levels.

  • Nutritional Science: To accurately assess dietary intake of this compound and its potential contribution to human health.

  • Drug Development: To investigate the biological activities of this compound and its hydrolysis product, cheirolin, for potential therapeutic applications.

Quantitative Data of this compound in Food Matrices

The concentration of this compound can vary significantly among different food sources. The following table summarizes quantitative data from a study that analyzed 22 glucosinolates in 12 Brassicaceae vegetables using HILIC-MS/MS.[1]

Food MatrixThis compound Concentration (µg/g dry weight)
Cauliflower0.8 ± 0.1
Brussels sprouts1.2 ± 0.2
Cabbage0.5 ± 0.1
Broccoli1.5 ± 0.3
Kai Lan0.3 ± 0.1
Pak ChoiNot Detected
Choy SumNot Detected
Chinese CabbageNot Detected
WatercressNot Detected
Daikon RadishNot Detected
Red Cherry RadishNot Detected
Rocket SaladNot Detected

Data adapted from Sun et al. (2018).[1] Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from fresh plant material while minimizing enzymatic degradation.

Materials:

  • Fresh plant material (e.g., broccoli florets, cabbage leaves)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Mortar and pestle or a high-speed blender

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 1 g of fresh plant material.

  • Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a blender.

  • Transfer the powdered sample to a 50 mL centrifuge tube.

  • Add 10 mL of 70% methanol (v/v in deionized water).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a water bath at 70°C for 20 minutes to ensure complete inactivation of myrosinase.

  • Allow the mixture to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC-UV or LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fresh Plant Material freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind add_solvent Add 70% Methanol grind->add_solvent vortex Vortex add_solvent->vortex incubate Incubate at 70°C vortex->incubate cool Cool to Room Temperature incubate->cool centrifuge Centrifuge cool->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.45 µm) collect->filter analysis HPLC-UV or LC-MS/MS Analysis filter->analysis

Fig. 1: Workflow for this compound Extraction.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (0.1%)

  • This compound analytical standard[4][5][6]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in deionized water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 30% B over 20 minutes, then a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 229 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in 70% methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 50 µg/mL.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the extracted sample (from Protocol 1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the calibration curve.

G cluster_setup Instrument Setup cluster_method Method Development cluster_analysis Analysis Workflow hplc HPLC System with UV Detector column C18 Reversed-Phase Column hplc->column mobile_phase Prepare Mobile Phases A and B column->mobile_phase gradient Set Gradient Elution Program mobile_phase->gradient flow_rate Set Flow Rate (1.0 mL/min) gradient->flow_rate temp Set Column Temperature (30°C) flow_rate->temp detection Set Detection Wavelength (229 nm) temp->detection standards Prepare Calibration Standards detection->standards inject_sample Inject Extracted Sample detection->inject_sample calibration_curve Generate Calibration Curve standards->calibration_curve quantify Identify and Quantify Peak inject_sample->quantify G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_workflow Analytical Workflow lc_system LC System with HILIC Column lc_method Set LC Gradient and Flow Rate lc_system->lc_method standards Prepare Standards & Samples lc_method->standards ms_system Triple Quadrupole MS ionization Set ESI- Source Parameters ms_system->ionization mrm Define MRM Transition (m/z 422.0 -> 97.0) ionization->mrm mrm->standards inject Inject into LC-MS/MS standards->inject quantify Quantify using MRM Peak Area inject->quantify G cluster_structure This compound Structure cluster_enzyme Enzymatic Hydrolysis cluster_products Hydrolysis Products This compound This compound (C₁₁H₂₁NO₁₀S₃⁻) myrosinase Myrosinase This compound->myrosinase cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) myrosinase->cheirolin glucose Glucose myrosinase->glucose sulfate Sulfate myrosinase->sulfate

References

Application Notes and Protocols: Glucocheirolin Standard Preparation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various Brassicaceae species. As a precursor to the isothiocyanate cheirolin, it is of significant interest for its potential biological activities. The availability of a pure this compound standard is essential for accurate quantification in plant materials, for use in toxicological studies, and for research into its potential therapeutic applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound to obtain a high-purity standard.

Data Presentation

The following table summarizes representative quantitative data for glucosinolate extraction and purification. While specific data for this compound is limited, this table provides expected ranges for yield and purity based on established methods for similar glucosinolates.

Method StepParameterTypical Value/RangeSource Reference
Extraction Starting MaterialSeeds of Brassicaceae (e.g., Erysimum cheiri)Generic
Extraction Solvent70-80% Methanol (B129727) in Water[1]
Extraction TemperatureCold (~ -20°C) or Boiling (70-80°C)[2]
Initial Glucosinolate Yield1-10% of dry weight (total glucosinolates)[3]
Purification Primary PurificationAnion-Exchange Chromatography (e.g., DEAE-Sephadex)[4]
Elution SolventPotassium sulfate (B86663) or sodium chloride solution[4]
Purity after Ion-Exchange60-80%[3]
Secondary PurificationPreparative HPLC (C18 column)[5]
Purity after HPLC>98%[6]
Quantification Analytical MethodHPLC-UV or LC-MS/MS[1][5]
Detection Wavelength (UV)229 nm[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the extraction of total glucosinolates, including this compound, from Brassicaceae seeds.

Materials:

  • Brassicaceae seeds known to contain this compound (e.g., Wallflower - Erysimum cheiri)

  • 70% Methanol (MeOH), pre-heated to 75°C

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Grind the seeds to a fine powder.

  • To inactivate myrosinase, add the seed powder to boiling 70% methanol at a 1:10 (w/v) ratio and maintain at 75°C for 10 minutes.[2]

  • Cool the mixture to room temperature.

  • Centrifuge the extract at 4,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with 70% methanol twice more.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Freeze the remaining aqueous extract and lyophilize to obtain the crude glucosinolate extract as a powder.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the primary purification of this compound from the crude extract.

Materials:

  • Crude glucosinolate extract

  • DEAE-Sephadex A-25 resin

  • 0.5 M Potassium sulfate (K₂SO₄) solution

  • Deionized water

  • Chromatography column

Procedure:

  • Swell the DEAE-Sephadex A-25 resin in deionized water and pack it into a chromatography column.

  • Equilibrate the column with deionized water.

  • Dissolve the crude glucosinolate extract in a minimal amount of deionized water and apply it to the column.

  • Wash the column with deionized water to remove neutral and cationic compounds.

  • Elute the glucosinolates from the column using a 0.5 M K₂SO₄ solution.[4]

  • Collect the fractions and monitor for the presence of glucosinolates using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing this compound and desalt if necessary.

Protocol 3: High-Purity this compound Standard Preparation by Preparative HPLC

This protocol describes the final purification step to obtain a high-purity this compound standard.

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile (B52724) and water (gradient elution)

  • Freeze-dryer

Procedure:

  • Dissolve the partially purified this compound fraction in the initial mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Perform gradient elution to separate the individual glucosinolates. A typical gradient might be from 0% to 30% acetonitrile over 30 minutes.

  • Monitor the eluent at 229 nm and collect the peak corresponding to this compound.[1]

  • Combine the collected fractions containing pure this compound.

  • Remove the organic solvent using a rotary evaporator.

  • Freeze the aqueous solution and lyophilize to obtain the purified this compound standard as a white powder.

  • Verify the purity of the final product using analytical HPLC or LC-MS/MS. A purity of >98% is desirable for a standard.[6]

Visualizations

Glucosinolate_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Seeds) Grinding Grinding Plant_Material->Grinding Myrosinase_Inactivation Myrosinase Inactivation (Boiling 70% MeOH) Grinding->Myrosinase_Inactivation Extraction Solid-Liquid Extraction Myrosinase_Inactivation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Concentration Concentration & Lyophilization Supernatant_Collection->Concentration Crude_Extract Crude Glucosinolate Extract Concentration->Crude_Extract Ion_Exchange Anion-Exchange Chromatography (DEAE-Sephadex) Crude_Extract->Ion_Exchange Elution Elution with K₂SO₄ Ion_Exchange->Elution Partially_Purified Partially Purified Fraction Elution->Partially_Purified Prep_HPLC Preparative HPLC (C18) Partially_Purified->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Standard Pure this compound Standard Lyophilization->Pure_Standard Analytical_HPLC Analytical HPLC-UV/LC-MS Pure_Standard->Analytical_HPLC Quantification Quantification & Purity Check Analytical_HPLC->Quantification

Caption: Experimental workflow for this compound purification.

Glucosinolate_Biosynthesis cluster_pathway Aliphatic Glucosinolate Biosynthesis Methionine Methionine Chain_Elongation Chain Elongation (Addition of CH₂ groups) Methionine->Chain_Elongation Homo_Methionine Homomethionine derivatives Chain_Elongation->Homo_Methionine Core_Structure Core Glucosinolate Structure Formation Homo_Methionine->Core_Structure Desulfo_GSL Desulfoglucosinolate Core_Structure->Desulfo_GSL Sulfation Sulfation (SOT) Desulfo_GSL->Sulfation Aliphatic_GSL Basic Aliphatic Glucosinolate Sulfation->Aliphatic_GSL Side_Chain_Mod Side Chain Modification (Oxidation) Aliphatic_GSL->Side_Chain_Mod This compound This compound Side_Chain_Mod->this compound

Caption: Simplified biosynthesis pathway of this compound.

Myrosinase_System cluster_hydrolysis Glucosinolate-Myrosinase System Tissue_Damage Plant Tissue Damage Hydrolysis Enzymatic Hydrolysis Tissue_Damage->Hydrolysis This compound This compound (Stored in S-cells) This compound->Hydrolysis Myrosinase Myrosinase (Stored in Myrosin cells) Myrosinase->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone Rearrangement Spontaneous Rearrangement Aglycone->Rearrangement Cheirolin Cheirolin (Isothiocyanate) Rearrangement->Cheirolin Other_Products Other Products (Nitriles, etc.) Rearrangement->Other_Products

Caption: The glucosinolate-myrosinase defense system.

References

Application Notes and Protocols for Assessing the In Vitro Bioactivity of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a glucosinolate found in various cruciferous plants. While glucosinolates themselves often exhibit low biological activity, their hydrolysis products, primarily isothiocyanates, are known to possess potent anticancer, antioxidant, and anti-inflammatory properties. Upon tissue damage, the enzyme myrosinase hydrolyzes this compound to produce cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), the primary bioactive compound of interest.

These application notes provide detailed protocols for a panel of in vitro assays to assess the bioactivity of this compound following its enzymatic conversion to cheirolin. The assays are designed to evaluate its potential as a therapeutic agent by measuring its cytotoxic, apoptosis-inducing, cell cycle-modulating, antioxidant, and anti-inflammatory effects.

Core Principle: Enzymatic Activation of this compound

The bioactivity of this compound is contingent on its hydrolysis by myrosinase. Therefore, all in vitro assays should be conducted on the reaction mixture of this compound and myrosinase, or on purified cheirolin if available. It is crucial to first establish a protocol for consistent and complete enzymatic hydrolysis. Factors such as pH, temperature, and incubation time will affect the efficiency of this conversion[1][2][3][4].

G cluster_assays In Vitro Bioactivity Assays This compound This compound Cheirolin Cheirolin (3-methylsulfonylpropyl isothiocyanate) This compound->Cheirolin Enzymatic Hydrolysis Myrosinase Myrosinase Myrosinase->Cheirolin Bioactivity Bioactivity Cheirolin->Bioactivity Exerts Biological Effects Anticancer Anticancer Bioactivity->Anticancer Antioxidant Antioxidant Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Bioactivity->Anti_inflammatory Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1 Keap1 Cheirolin->Keap1 modifies cysteine residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters (inactive) Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_assays Bioactivity Assays A Prepare this compound Stock Solution D Incubate this compound with Myrosinase (e.g., 37°C, pH 6.5) A->D B Prepare Myrosinase Enzyme Solution B->D C Determine Myrosinase Activity C->B Optimize E Anticancer Assays (MTT, Apoptosis, Cell Cycle) D->E F Antioxidant Assay (DPPH) D->F G Anti-inflammatory Assay (Nitric Oxide) D->G H Mechanism Study (Western Blot) D->H

References

Application Notes and Protocols for Glucocheirolin Treatment in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a naturally occurring glucosinolate found in various cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, this compound is converted into its biologically active form, the isothiocyanate cheirolin (B1668576). Emerging research suggests that cheirolin possesses anticancer properties, primarily through the induction of cytoprotective genes and modulation of key signaling pathways involved in cell survival and proliferation. These application notes provide an overview of the known cellular effects of this compound-derived cheirolin and detailed protocols for its investigation in cell culture.

Mechanism of Action

The primary mechanism of action for cheirolin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, playing a critical role in cellular defense against oxidative stress.[2][3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1).[4] Cheirolin, as an electrophilic isothiocyanate, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[2] This leads to an upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate cellular damage and can contribute to an anti-inflammatory and anticancer environment.[1]

While direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by cheirolin has not been definitively established, other phytochemicals have been shown to inhibit this pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[5][6][7][8][9] Given the broad activity of isothiocyanates, investigating the potential effect of cheirolin on the STAT3 signaling cascade is a promising area of research.

Data Presentation

Quantitative data on the specific anticancer effects of this compound and cheirolin are limited in publicly available literature. However, studies on related isothiocyanates provide a comparative context for their potential potency. Researchers should perform dose-response studies to determine the precise IC50 values for this compound or cheirolin in their specific cell lines of interest.

Table 1: Antiproliferative Activity of Cheirolin

CompoundCell LineEffectReference
Cheirolin (Isothiocyanate from this compound)K562 (Human Erythroleukemic Cells)Inhibited cell growthThis information is based on a study that demonstrated inhibitory activity but did not provide a specific IC50 value.

Note: The table above highlights the need for further quantitative studies on cheirolin. The following table provides examples of IC50 values for other isothiocyanates to offer a general reference for the potential range of activity.

Table 2: Comparative IC50 Values of Other Isothiocyanates in Various Cancer Cell Lines

IsothiocyanateCell LineIC50 (µM)Reference
SulforaphanePC-3 (Prostate Cancer)15-20General literature knowledge.
Benzyl isothiocyanatePANC-1 (Pancreatic Cancer)~10[10]
Phenethyl isothiocyanateA549 (Lung Cancer)1-5General literature knowledge.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound treatment in cell culture. Note that upon hydrolysis, this compound converts to cheirolin; for direct studies on the active compound, cheirolin should be used.

Protocol 1: Cell Viability MTT Assay

This protocol is for determining the effect of this compound/cheirolin on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound or Cheirolin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a series of dilutions of this compound or cheirolin in complete culture medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound or Cheirolin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or cheirolin for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound or Cheirolin

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or cheirolin at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting for Nrf2 and STAT3 Signaling Pathways

This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the Nrf2 and STAT3 signaling pathways.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound or Cheirolin

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or cheirolin as described in previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Use a loading control, such as β-actin, to normalize for protein loading.

Visualizations

Glucocheirolin_Metabolism This compound This compound Myrosinase Myrosinase This compound->Myrosinase Cheirolin Cheirolin (Isothiocyanate) Myrosinase->Cheirolin Hydrolysis

Caption: Metabolic conversion of this compound to Cheirolin.

Nrf2_Activation_by_Cheirolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Target_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes Activates Transcription

Caption: Cheirolin-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow_Cell_Viability A Seed Cells in 96-well plate B Treat with this compound/Cheirolin (24, 48, 72h) A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO to dissolve formazan D->E F Measure Absorbance at 570 nm E->F G Analyze Data (Calculate IC50) F->G

Caption: General workflow for a cell viability (MTT) assay.

Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Animal Models for Studying the Effects of Glucocheirolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, it releases the isothiocyanate cheirolin (B1668576) (3-(methylsulfonyl)propyl isothiocyanate), which is the primary bioactive compound. Isothiocyanates (ITCs) as a class have garnered significant scientific interest for their potential health benefits, including anticancer, anti-inflammatory, and neuroprotective properties. While direct in vivo research on this compound and cheirolin is limited, extensive studies on related ITCs, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), provide a strong framework for establishing animal models to investigate the therapeutic potential of this compound.

These application notes provide detailed protocols for utilizing animal models to study the effects of this compound and its active metabolite, cheirolin, in the key areas of oncology, inflammation, and neuroprotection. The methodologies are based on established and widely used animal models for ITC research and are adapted for the specific investigation of this compound.

I. General Considerations for In Vivo Studies

1. Test Compound:

  • This compound: Can be administered orally (p.o.) via gavage or in the diet. It relies on the host's gut microbiota myrosinase activity for conversion to cheirolin. This models dietary consumption.

  • Cheirolin: For more direct and controlled dosing of the active compound, cheirolin can be synthesized and administered. It is typically dissolved in a suitable vehicle like corn oil or a mixture of DMSO and saline for intraperitoneal (i.p.) or oral (p.o.) administration. In vitro studies have shown that cheirolin exhibits a similar potency to the well-studied isothiocyanate sulforaphane in inducing the Nrf2 pathway.[1]

2. Animal Models:

  • Mice: Commonly used due to their genetic tractability, relatively low cost, and well-characterized disease models. Strains such as C57BL/6, BALB/c, and immunodeficient strains (e.g., nude, SCID) are frequently employed.

  • Rats: Offer advantages for certain studies due to their larger size, which facilitates surgical procedures and blood collection. Sprague-Dawley and Wistar rats are common choices.

3. Dosing and Administration:

  • Dosage: The optimal dose of this compound or cheirolin needs to be determined through dose-response studies. Based on studies with other ITCs, a starting point for cheirolin in mice could be in the range of 5-50 mg/kg body weight.

  • Administration Route: The choice of administration route depends on the study's objective. Oral gavage mimics human consumption, while intraperitoneal injection provides rapid systemic exposure.

II. Anticancer Effects of this compound/Cheirolin

Isothiocyanates have been shown to inhibit carcinogenesis and induce apoptosis in cancer cells.[2][3] The anticancer potential of cheirolin can be investigated using various well-established animal models.

A. Xenograft Model of Human Cancer

This model is used to assess the effect of a compound on the growth of established human tumors in an immunodeficient animal.

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, cheirolin low dose, cheirolin high dose). Administer treatment (e.g., daily i.p. injection) for a specified period (e.g., 3-4 weeks).

  • Endpoint Analysis: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot for apoptosis markers like cleaved caspase-3).

Quantitative Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at EndpointAverage Tumor Weight (g) at Endpoint% Tumor Growth Inhibition
Vehicle Control0%
Cheirolin (Low Dose)
Cheirolin (High Dose)
B. Chemically-Induced Carcinogenesis Model

This model assesses the ability of a compound to prevent or delay tumor development induced by a chemical carcinogen.

Experimental Protocol:

  • Animal Model: Use a susceptible mouse strain (e.g., A/J mice for lung cancer).

  • Carcinogen Administration: Administer a chemical carcinogen, such as N-methyl-N-nitrosourea (MNU) in drinking water to induce gastric cancer or urethane (B1682113) injection to induce lung tumors.[4][5]

  • Treatment: Administer this compound in the diet or cheirolin by oral gavage before, during, or after carcinogen exposure to evaluate its preventative or therapeutic effects.

  • Endpoint Analysis: After a defined period (e.g., several months), euthanize the animals and count the number and size of tumors in the target organ. Tissues can be collected for histopathological examination.

Quantitative Data Presentation:

Treatment GroupTumor Incidence (%)Average Number of Tumors per AnimalAverage Tumor Size (mm)
Vehicle Control
This compound
Cheirolin

III. Anti-inflammatory Effects of this compound/Cheirolin

Isothiocyanates are known to exert anti-inflammatory effects, primarily through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.[6][7]

A. Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation.

Experimental Protocol:

  • Animal Model: Use rats (e.g., Sprague-Dawley) or mice.

  • Treatment: Administer cheirolin (p.o. or i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Endpoint Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Quantitative Data Presentation:

Treatment GroupPaw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control0%
Cheirolin (Low Dose)
Cheirolin (High Dose)
Positive Control (e.g., Indomethacin)
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation seen in sepsis.

Experimental Protocol:

  • Animal Model: Use mice (e.g., C57BL/6).

  • Treatment: Pre-treat mice with cheirolin (i.p. or p.o.) for a specified duration (e.g., 3 days).

  • Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: Collect blood and tissues (e.g., liver, lung) at a specific time point after LPS injection (e.g., 6 hours).

  • Endpoint Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA. Analyze tissue homogenates for markers of inflammation (e.g., myeloperoxidase activity) and oxidative stress.

Quantitative Data Presentation:

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver MPO Activity (U/g tissue)
Vehicle Control
Cheirolin
LPS + Vehicle
LPS + Cheirolin

IV. Neuroprotective Effects of this compound/Cheirolin

Isothiocyanates have shown promise in protecting against neurodegenerative processes by reducing oxidative stress and inflammation in the brain.[8][9]

A. MPTP-Induced Parkinson's Disease Model

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Experimental Protocol:

  • Animal Model: Use mice (e.g., C57BL/6), which are susceptible to MPTP neurotoxicity.

  • Treatment: Administer cheirolin (p.o. or i.p.) for a period before and during MPTP administration.

  • Induction of Neurotoxicity: Administer multiple intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test and the pole test, before and after MPTP treatment.

  • Endpoint Analysis: Euthanize the animals and collect brain tissue. Perform immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine (B1211576) levels in the striatum using HPLC.

Quantitative Data Presentation:

Treatment GroupLatency to Fall on Rotarod (seconds)Number of TH-positive Neurons in Substantia NigraStriatal Dopamine Levels (ng/g tissue)
Vehicle Control
Cheirolin
MPTP + Vehicle
MPTP + Cheirolin
B. Scopolamine-Induced Memory Impairment Model

This model is used to screen for compounds with potential cognitive-enhancing effects.

Experimental Protocol:

  • Animal Model: Use mice (e.g., ICR mice).

  • Treatment: Administer cheirolin (p.o.) for a specified period (e.g., 7 days).

  • Induction of Memory Impairment: Administer scopolamine (B1681570) (a muscarinic receptor antagonist) intraperitoneally 30 minutes before behavioral testing.

  • Behavioral Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze or the passive avoidance test.

  • Endpoint Analysis: Measure the latency to find the hidden platform in the Morris water maze or the latency to enter the dark compartment in the passive avoidance test. Brain tissue can be analyzed for markers of cholinergic function and oxidative stress.

Quantitative Data Presentation:

Treatment GroupEscape Latency in Morris Water Maze (seconds)Step-through Latency in Passive Avoidance (seconds)
Vehicle Control
Cheirolin
Scopolamine + Vehicle
Scopolamine + Cheirolin

V. Signaling Pathways and Visualizations

The biological effects of cheirolin are believed to be mediated through the modulation of key signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

A. Nrf2 Signaling Pathway

Cheirolin, like other ITCs, is an electrophile that can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cheirolin Cheirolin Keap1_Nrf2 Keap1-Nrf2 Complex Cheirolin->Keap1_Nrf2 Inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription

Caption: Cheirolin-mediated activation of the Nrf2 signaling pathway.

B. NF-κB Signaling Pathway

Cheirolin can inhibit the pro-inflammatory NF-κB pathway. It can prevent the degradation of IκBα, thereby sequestering the NF-κB (p65/p50) dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkBa_NFkB->NFkB_free Release of NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Cheirolin Cheirolin Cheirolin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by Cheirolin.

C. Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies to evaluate the efficacy of this compound or cheirolin.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Treatment Administration (Vehicle, Cheirolin, etc.) Randomization->Treatment Disease_Induction Disease Induction (e.g., Tumor cells, LPS, MPTP) Treatment->Disease_Induction Pre-treatment Disease_Induction->Treatment Post-treatment Monitoring Monitoring (e.g., Tumor size, Behavior) Disease_Induction->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological, etc.) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for in vivo studies.

VI. Conclusion

While direct in vivo data for this compound and its active metabolite cheirolin are still emerging, the extensive research on other isothiocyanates provides a robust foundation for designing and implementing animal studies. The protocols and models outlined in these application notes offer a comprehensive guide for researchers to investigate the anticancer, anti-inflammatory, and neuroprotective effects of this compound. Such studies are crucial for elucidating its mechanisms of action and evaluating its potential as a novel therapeutic agent. It is recommended that initial studies focus on establishing the optimal dosage and safety profile of cheirolin in the selected animal models before proceeding to efficacy studies.

References

Application Notes and Protocols for Myrosinase Inactivation during Glucocheirolin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a sulfur-containing glucosinolate found in various members of the Brassicaceae family, such as wallflowers (Erysimum cheiri). Upon enzymatic hydrolysis by myrosinase, an endogenous enzyme present in these plants, this compound is converted into cheirolin, an isothiocyanate with potential therapeutic properties, including antimicrobial and anticancer activities. However, for the isolation of intact this compound for research and drug development, it is imperative to inactivate myrosinase during the extraction process to prevent its degradation. These application notes provide detailed protocols for the effective inactivation of myrosinase to ensure a high yield of intact this compound.

Myrosinase and glucosinolates are physically separated within the plant cell.[1][2] When the plant tissue is damaged, they come into contact, initiating the hydrolysis of glucosinolates.[2][3][4] The primary goal of the extraction process for intact glucosinolates is to disrupt the plant cells while simultaneously inactivating myrosinase to prevent this enzymatic reaction.

Methods for Myrosinase Inactivation

Several methods have been established for the effective inactivation of myrosinase. The choice of method depends on the plant material, the scale of extraction, and the available equipment. The most common and effective methods include thermal inactivation and solvent-based inactivation.

Thermal Inactivation

Heat treatment is a widely used method to denature and inactivate myrosinase. The temperature and duration of the heat treatment are critical parameters that need to be optimized to ensure complete inactivation of the enzyme while minimizing the thermal degradation of this compound.

Key Considerations for Thermal Inactivation:

  • Temperature: Myrosinase from different plant sources exhibits varying thermal stability.[5] For instance, broccoli myrosinase is relatively heat-labile and can be inactivated at temperatures between 50°C and 70°C.[1][6] In general, temperatures above 70°C are effective for inactivating myrosinase from most sources.[1][6]

  • Duration: The duration of heat treatment is inversely proportional to the temperature. Higher temperatures require shorter exposure times for complete inactivation.

  • Method: Various techniques can be used for thermal inactivation, including blanching (brief immersion in hot water or steam), microwaving, and roasting.[7][8][9][10]

Solvent-Based Inactivation

Organic solvents, particularly aqueous methanol (B129727) and ethanol (B145695) solutions, are effective in inactivating myrosinase and are commonly used in glucosinolate extraction protocols.

Key Considerations for Solvent-Based Inactivation:

  • Solvent Type and Concentration: An 80% methanol solution is widely reported to be effective in inactivating myrosinase while efficiently extracting glucosinolates.[7] Some protocols also utilize 70% methanol.[3]

  • Temperature: Combining solvent extraction with elevated temperatures (e.g., 75°C) can enhance both myrosinase inactivation and extraction efficiency.[7][11]

Experimental Protocols

The following are detailed protocols for this compound extraction incorporating myrosinase inactivation.

Protocol 1: Thermal Inactivation using Blanching

This protocol is suitable for fresh plant material.

Materials:

  • Fresh plant material (e.g., leaves, seeds)

  • Deionized water

  • Liquid nitrogen

  • Mortar and pestle or blender

  • Water bath or steamer

  • Freeze-dryer (optional)

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation: Harvest fresh plant material and immediately process or flash-freeze in liquid nitrogen and store at -80°C to prevent enzymatic degradation.

  • Blanching:

    • For fresh tissue, immerse the plant material in boiling water (100°C) for 3-5 minutes.

    • Alternatively, steam the material for 5-10 minutes.

  • Homogenization: Immediately after blanching, cool the sample in an ice bath. Homogenize the blanched material to a fine powder or slurry using a mortar and pestle with liquid nitrogen or a blender.

  • Extraction:

    • Add the extraction solvent (e.g., 80% methanol) to the homogenized sample at a ratio of 10:1 (solvent volume: sample weight).

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 20 minutes) with occasional vortexing.

  • Centrifugation and Filtration:

    • Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Storage: Store the clarified extract at -20°C until further analysis or purification.

Protocol 2: Solvent-Based Inactivation and Extraction

This protocol is suitable for both fresh and freeze-dried plant material.

Materials:

  • Fresh or freeze-dried plant material

  • Extraction solvent (e.g., 80% methanol, pre-heated to 75°C)

  • Homogenizer or ultrasonic bath

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation:

    • For fresh tissue, homogenize in the presence of the extraction solvent.

    • For freeze-dried tissue, grind to a fine powder.

  • Extraction and Inactivation:

    • Weigh the powdered plant material (typically 50-100 mg) into a tube.[3]

    • Add pre-heated (75°C) 80% methanol to the sample.[7][11]

    • Vortex the mixture thoroughly.

    • Place the sample in a water bath at 75°C for 10-20 minutes to ensure complete myrosinase inactivation and efficient extraction.[11] Alternatively, sonicate the sample for 15-20 minutes.[3][11]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 2,700 x g for 10 minutes.[3]

    • Collect the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm).

  • Storage: Store the extract at -20°C.

Data Presentation: Comparison of Myrosinase Inactivation Methods

The following table summarizes quantitative data from various studies on the effectiveness of different myrosinase inactivation methods.

Plant SourceInactivation MethodTemperature (°C)DurationMyrosinase Activity Reduction (%)Reference
BroccoliThermal50-14.9 - 23.8[6]
BroccoliThermal607 min59.3[6]
BroccoliThermal6012 min>80[6]
BroccoliThermal7010 min>95[6]
BroccoliThermal8012 min100[6]
CabbageThermal401 h~40[5]
CabbageThermal451 h~70[5]
BroccoliHigh Pressure-10 minHigh inactivation[12]
Red CabbageMicrowaving-90 sComplete[10]
BroccoliSous-vide1008 min100[13]

Visualization of Experimental Workflows

Diagram 1: this compound Extraction with Thermal Inactivation

G cluster_0 Sample Preparation cluster_1 Myrosinase Inactivation cluster_2 Extraction cluster_3 Purification A Fresh Plant Material B Flash Freeze (Liquid N2) A->B C Homogenize B->C D Blanching (100°C, 3-5 min) C->D E Add 80% Methanol D->E F Incubate (e.g., 70°C, 20 min) E->F G Centrifuge F->G H Filter G->H I Intact this compound Extract H->I

Caption: Workflow for this compound extraction using thermal inactivation.

Diagram 2: this compound Extraction with Solvent-Based Inactivation

G cluster_0 Sample Preparation cluster_1 Inactivation & Extraction cluster_2 Purification A Freeze-Dried Plant Material B Grind to Fine Powder A->B C Add Pre-heated 80% Methanol (75°C) B->C D Incubate/Sonicate C->D E Centrifuge D->E F Filter E->F G Intact this compound Extract F->G

Caption: Workflow for this compound extraction using solvent-based inactivation.

Myrosinase Activity Assay

To verify the effectiveness of the inactivation protocol, a myrosinase activity assay can be performed on the treated plant material. A common method involves monitoring the hydrolysis of a standard glucosinolate, such as sinigrin (B192396), by measuring the decrease in absorbance at 227 nm or by quantifying the glucose released.[14][15]

Protocol: Spectrophotometric Myrosinase Activity Assay

Materials:

  • Plant extract (prepared without myrosinase inactivation)

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 6.0)

  • Sinigrin solution (e.g., 50 µM)

  • Ascorbic acid (optional, as an activator)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, mix the phosphate buffer and ascorbic acid (if used).

  • Add Enzyme Extract: Add a small aliquot of the plant extract to the cuvette and mix.

  • Initiate Reaction: Add the sinigrin solution to the cuvette to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 227 nm for a set period (e.g., 3 minutes).[14]

  • Calculate Activity: The rate of decrease in absorbance is proportional to the myrosinase activity.

Conclusion

The successful extraction of intact this compound is critically dependent on the effective inactivation of myrosinase. Both thermal and solvent-based methods, when properly applied, can achieve complete inactivation of this enzyme. The choice of protocol should be guided by the nature of the plant material and the specific requirements of the downstream applications. By following the detailed protocols and considering the data presented, researchers can optimize their extraction procedures to obtain high yields of intact this compound for their scientific investigations.

References

Application Note: Solid-Phase Extraction for the Purification of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a sulfur-containing glucosinolate found in various Brassicaceae plants, such as wallflowers (Erysimum cheiri). Glucosinolates and their hydrolysis products, isothiocyanates, are of significant interest in drug development and nutritional science due to their potential chemopreventive and antimicrobial properties. Efficient purification of these compounds is crucial for further research and development. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of glucosinolates from complex plant matrices. This application note provides a detailed protocol for the purification of this compound using weak anion exchange (WAX) solid-phase extraction.

Principle of Solid-Phase Extraction for Glucosinolate Purification

Glucosinolates are anions due to the presence of a sulfate (B86663) group in their structure. This characteristic allows for their selective retention on a weak anion exchange (WAX) solid-phase extraction sorbent. The general procedure involves:

  • Sample Preparation: Extraction of this compound from the plant material.

  • Column Conditioning: Activation of the SPE sorbent.

  • Sample Loading: Application of the plant extract to the SPE column, where this compound binds to the WAX sorbent.

  • Washing: Removal of neutral and weakly retained impurities.

  • Elution: Elution of the purified this compound using a basic solvent.

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: Weak Anion Exchange (WAX) SPE Cartridge (e.g., Oasis WAX)

  • Plant Material: Erysimum cheiri seeds or other plant tissue containing this compound

  • Extraction Solvent: 70% Methanol (B129727) (MeOH) in water

  • Conditioning Solvents: Methanol, 2% (v/v) Formic Acid

  • Washing Solvents: 2% (v/v) Formic Acid, Methanol

  • Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) in 50% (v/v) Methanol

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.

Sample Preparation
  • Grind the plant material to a fine powder.

  • Accurately weigh approximately 1 g of the powdered material into a centrifuge tube.

  • Add 10 mL of pre-heated (70°C) 70% methanol.

  • Vortex the mixture for 1 minute and then place it in a water bath at 70°C for 20 minutes to inactivate myrosinase enzyme and extract the glucosinolates.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant for SPE purification.

Solid-Phase Extraction Protocol
  • Conditioning:

    • Pass 5 mL of methanol through the WAX SPE cartridge.

    • Equilibrate the cartridge with 5 mL of 2% formic acid.

  • Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid to remove any remaining unretained compounds.

    • Wash the cartridge with 5 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the purified this compound from the cartridge by passing 5 mL of 5% ammonium hydroxide in 50% methanol.[1]

    • Collect the eluate for analysis.

Analysis

The purified this compound in the eluate can be quantified using HPLC or LC-MS.

  • HPLC-UV: Separation can be achieved on a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid. Detection is typically at 229 nm.

  • LC-MS: Provides higher sensitivity and specificity for the identification and quantification of this compound.

Data Presentation

AnalyteMatrixSPE SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Glucoraphanin (B191350)Broccoli SeedsWeak Anion Exchange95.23.5
GlucoraphaninBroccoli FloretsWeak Anion Exchange92.84.1

This data is representative and sourced from studies on glucoraphanin purification. Actual recovery for this compound may vary and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plant Material (Erysimum cheiri) grind Grinding start->grind extract Extraction with 70% Methanol at 70°C grind->extract centrifuge Centrifugation extract->centrifuge supernatant Crude this compound Extract centrifuge->supernatant load Sample Loading supernatant->load Load onto WAX SPE Cartridge condition Conditioning (Methanol, 2% Formic Acid) condition->load wash Washing (2% Formic Acid, Methanol) load->wash elute Elution (5% NH4OH in 50% Methanol) wash->elute analysis HPLC or LC-MS Analysis elute->analysis Collect Eluate quantification Quantification of Purified this compound analysis->quantification

Caption: Experimental workflow for the purification of this compound using SPE.

Logical Relationship of SPE Steps

SPE_Logic cluster_loading Loading Phase cluster_washing Washing Phase cluster_elution Elution Phase compound This compound (Anion) sorbent WAX Sorbent (Positively Charged) compound->sorbent Binds impurities Neutral & Cationic Impurities impurities->sorbent Does Not Bind sorbent_bound This compound Bound to Sorbent impurities_wash Impurities Washed Away sorbent_elute WAX Sorbent eluted_compound Purified this compound sorbent_elute->eluted_compound Released by Basic Eluent

Caption: Logical steps of this compound separation on a WAX SPE sorbent.

Conclusion

Solid-phase extraction using a weak anion exchange sorbent is a highly effective method for the purification of this compound from plant extracts. The protocol outlined in this application note provides a simple, rapid, and efficient workflow for obtaining purified this compound suitable for a variety of research and development applications. The method can be readily adapted and optimized for different plant matrices and scales of purification. For accurate quantification, the use of analytical techniques such as HPLC or LC-MS is recommended.

References

Troubleshooting & Optimization

improving Glucocheirolin extraction yield from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucocheirolin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from complex matrices.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction experiments.

Issue 1: Low or No this compound Yield in the Final Extract.

  • Question: I performed an extraction, but my analytical results show very low or no this compound. What could be the cause?

    Answer: Low this compound yield is a common issue that can stem from several factors throughout the extraction process. The most critical factor is the enzymatic degradation by myrosinase, which is released upon tissue disruption.[1][2][3] Here are the primary causes and troubleshooting steps:

    • Inadequate Myrosinase Inactivation: Myrosinase is an enzyme that hydrolyzes glucosinolates, including this compound, into other compounds.[2][4] It is crucial to inactivate this enzyme at the very beginning of your extraction.

      • Solution:

        • Heat Inactivation: Immediately after harvesting and disrupting the plant material, use boiling solvents. Studies have shown that extraction with boiling 70-80% methanol (B129727) or boiling water for 5-10 minutes is effective at denaturing myrosinase.[3][5][6]

        • Cold Solvent Inactivation: Cold 80% methanol has also been shown to be effective in inactivating myrosinase and can be a safer and more cost-effective alternative to using boiling solvents.[3][6][7] Extracting from frozen, wet tissue samples in cold 80% methanol can be particularly effective.[7]

    • Improper Sample Handling and Storage: If the plant material is not processed or stored correctly after harvesting, myrosinase can become active and degrade the this compound.

      • Solution: Freeze-dry or flash-freeze the plant material in liquid nitrogen immediately after harvesting and store it at -80°C until extraction.[2] This minimizes enzymatic activity.

    • Incorrect Solvent Selection: The choice of solvent significantly impacts extraction efficiency. This compound is a polar compound.

      • Solution: Use polar solvents. Aqueous methanol (70-80%) or ethanol (B145695) solutions are commonly used and have been shown to be effective.[1][3] The optimal ethanol concentration has been found to be a significant factor in maximizing glucosinolate extraction.[4][8]

    • Thermal Degradation: While heat is used to inactivate myrosinase, prolonged exposure to high temperatures can lead to the degradation of this compound. Indole glucosinolates are particularly susceptible to thermal degradation.[9]

      • Solution: Limit the initial heating step for myrosinase inactivation to the recommended time (e.g., 5-10 minutes). Avoid excessive or prolonged heating during subsequent extraction steps.

Issue 2: Inconsistent or Poorly Reproducible Extraction Yields.

  • Question: My this compound yields are highly variable between different extraction batches, even when using the same protocol. Why is this happening?

    Answer: Inconsistent yields often point to subtle variations in the experimental procedure or the starting material.

    • Variable Myrosinase Activity: The level of myrosinase activity can differ between plant samples due to factors like age, growing conditions, and storage.

      • Solution: Standardize your myrosinase inactivation step to ensure it is robust enough to handle potential variations in enzyme activity. Using a consistent and rapid heating or cold methanol step immediately after tissue disruption is key.

    • Incomplete Extraction: The extraction time or solvent-to-sample ratio may not be sufficient to fully extract the this compound from the plant matrix.

      • Solution: Optimize your extraction parameters. You can experiment with increasing the extraction time, performing multiple extraction cycles, or adjusting the solvent-to-sample ratio. A higher sample-to-solvent ratio can sometimes improve yields by reducing saturation effects.[4][8]

    • Matrix Effects: Complex matrices can interfere with the extraction and subsequent analysis.

      • Solution: Incorporate a purification step after the initial extraction. Ion-exchange chromatography is a common and effective method for purifying glucosinolates from crude extracts.[10][11]

Issue 3: Suspected Degradation of this compound During Processing.

  • Question: I suspect that my this compound is degrading during the extraction or purification process. How can I confirm this and prevent it?

    Answer: Degradation can be either enzymatic or non-enzymatic (e.g., thermal).

    • Identifying Degradation Products: The primary degradation products of glucosinolates are isothiocyanates, nitriles, and thiocyanates.[2][4]

      • Solution: Use analytical techniques like LC-MS to screen your extracts for these potential degradation products.[1] If present in significant amounts, it confirms that degradation is occurring.

    • Preventing Thermal Degradation: As mentioned, prolonged heat is detrimental.

      • Solution: Minimize heat exposure. If you must use heat for solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

    • pH Stability: Glucosinolates are most stable in neutral to slightly acidic conditions. They degrade more rapidly in basic conditions.[9]

      • Solution: Ensure your extraction and purification buffers are within a neutral or slightly acidic pH range (pH 5-7).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The most commonly recommended solvents are aqueous mixtures of methanol or ethanol. An 80% methanol solution is frequently cited as being highly effective for inactivating myrosinase and preserving glucosinolate content.[1][3] Studies have also shown that a 50% ethanol/water mixture can yield high concentrations of total glucosinolates.[4][8] The choice may also depend on the specific plant matrix and downstream applications.

Q2: How can I remove impurities from my this compound extract?

A2: Ion-exchange chromatography is a widely used and effective method for purifying glucosinolates.[10] Columns containing resins like DEAE-Sephadex are used to bind the anionic glucosinolates, allowing other impurities to be washed away. The purified glucosinolates can then be eluted.[11]

Q3: Is it necessary to desulfate the this compound for analysis?

A3: Traditionally, HPLC analysis of glucosinolates involved a desulfation step to improve chromatographic separation.[12] However, modern analytical techniques, particularly LC-MS/MS, can now effectively separate and quantify intact glucosinolates without the need for this time-consuming step.[12][13]

Q4: Can I use ultrasound-assisted extraction (UAE) for this compound?

A4: Yes, ultrasound-assisted extraction is a promising and more environmentally friendly alternative to conventional solvent extraction.[1] It can improve extraction efficiency while potentially reducing solvent consumption.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction conditions.

Table 1: Effect of Solvent and Temperature on Glucosinolate Yield

Plant MaterialExtraction MethodSolventTemperatureRelative YieldReference
Broccoli SproutsSolid-Liquid Extraction50% Ethanol/Water40°CHigh[4][8]
Broccoli SproutsSolid-Liquid Extraction50% Ethanol/Water65°CHigh[4][8]
Brassicaceae TissuesSolvent Extraction80% MethanolCold (-20°C)High[7]
Brassicaceae TissuesSolvent Extraction70% MethanolBoilingHigh[5]
Broccoli LeavesAqueous ExtractionWaterBoiling (100°C)Comparable to Methanol[6]

Table 2: Comparison of Myrosinase Inactivation Methods

MethodDescriptionEfficacyReference
Boiling MethanolExtraction with 70-80% methanol at its boiling point for a short duration.Highly Effective[3]
Cold MethanolExtraction with cold (-20°C) 80% methanol from frozen tissue.Highly Effective[7]
Boiling WaterExtraction with boiling water for a short duration.Effective[6]

Experimental Protocols

Protocol 1: Cold Methanol Extraction of this compound

This protocol is adapted from methods shown to be effective for preserving glucosinolates.[6][7]

  • Sample Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen. Store at -80°C until use. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the frozen plant powder (e.g., 100 mg) into a microcentrifuge tube.

    • Add 1 mL of pre-chilled (-20°C) 80% methanol.

    • Vortex vigorously for 1 minute.

    • Place the tube on a shaker or rotator at 4°C for at least 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Re-extraction (Optional but Recommended): Add another 1 mL of cold 80% methanol to the pellet, vortex, and repeat the extraction and centrifugation steps to maximize yield. Pool the supernatants.

  • Analysis: The extract can be directly analyzed by LC-MS or further purified.

Protocol 2: Ion-Exchange Purification of this compound Extract

This protocol provides a general guideline for purifying this compound from a crude extract.[10]

  • Column Preparation: Prepare a small column with an anion-exchange resin (e.g., DEAE-Sephadex A-25). Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).

  • Sample Loading: Load the crude this compound extract (from Protocol 1) onto the column. The anionic this compound will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities like sugars and chlorophyll.

  • Elution: Elute the purified this compound from the column using a high-salt buffer (e.g., a solution of potassium chloride or sodium chloride).

  • Desalting (if necessary): If the salt will interfere with downstream applications, it can be removed by dialysis or using a desalting column.

  • Analysis: The purified fraction can be analyzed by HPLC or LC-MS.

Visualizations

Glucocheirolin_Extraction_Workflow cluster_Start Sample Preparation cluster_Extraction Extraction & Myrosinase Inactivation cluster_Purification Purification cluster_Analysis Analysis Start Fresh Plant Material Freeze Flash Freeze (-196°C) & Store (-80°C) Start->Freeze Grind Grind to Fine Powder (Cryogenic) Freeze->Grind Method1 Method A: Cold 80% Methanol (-20°C) Grind->Method1 Option 1 Method2 Method B: Boiling 70% Methanol (75°C) Grind->Method2 Option 2 Extract Solid-Liquid Extraction Method1->Extract Method2->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Purify Ion-Exchange Chromatography Supernatant->Purify Pure_Extract Purified this compound Purify->Pure_Extract Analysis LC-MS / HPLC Analysis Pure_Extract->Analysis

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low this compound Yield Cause1 Myrosinase Degradation Problem->Cause1 Cause2 Thermal Degradation Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Cause4 Poor Sample Handling Problem->Cause4 Solution1 Immediate Myrosinase Inactivation (Heat or Cold Methanol) Cause1->Solution1 Solution2 Minimize Heat Exposure Cause2->Solution2 Solution3 Use Polar Solvents (e.g., 80% Methanol) Cause3->Solution3 Solution4 Flash Freeze & Store at -80°C Cause4->Solution4

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Troubleshooting HPLC Analysis of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Glucocheirolin, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and reproducibility of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Q1: What is peak tailing and how do I identify it in my this compound chromatogram?

A1: Peak tailing is observed when a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the tailing factor or asymmetry factor (As). A value greater than 1.2 indicates significant tailing. This distortion can compromise peak integration, reduce resolution between closely eluting peaks, and lead to inaccurate quantitative results.

Q2: My this compound peak is exhibiting significant tailing. What are the most likely causes?

A2: The primary cause of peak tailing for a polar and anionic compound like this compound is often secondary interactions with the stationary phase. Other potential causes include issues with the mobile phase, column condition, or the HPLC system itself. Specifically, consider the following:

  • Secondary Silanol (B1196071) Interactions: this compound, being a highly polar molecule with a permanently negative charge due to its sulfate (B86663) group (pKa ≈ -3.7), can interact with residual silanol groups on the surface of silica-based reversed-phase columns. These interactions lead to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in a tailed peak.

  • Mobile Phase pH and Ionic Strength: An inappropriate mobile phase pH or low ionic strength can exacerbate silanol interactions.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can contribute to peak broadening and tailing.

Q3: How can I troubleshoot and eliminate peak tailing for this compound?

A3: A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can help you identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No solution_column Use an end-capped column or a column with a different stationary phase (e.g., HILIC). Consider a guard column. check_column->solution_column Yes check_system Are there any system issues? check_mobile_phase->check_system No solution_mobile_phase Adjust mobile phase pH (lower is often better). Increase buffer concentration. Add a competing base (e.g., triethylamine) in small amounts. check_mobile_phase->solution_mobile_phase Yes solution_system Minimize extra-column volume (shorter, narrower tubing). Check for leaks and proper fittings. check_system->solution_system Yes end Symmetrical Peak Achieved check_system->end No solution_column->end solution_mobile_phase->end solution_system->end

Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q4: What are the key chemical properties of this compound I should be aware of for HPLC method development?

A4: this compound is a highly polar, anionic glucosinolate. Its key properties are summarized in the table below. The very low pKa of the sulfate group means it will be ionized at any practical HPLC pH. Its high polarity can make it challenging to retain on traditional C18 columns and susceptible to secondary interactions.

PropertyValueImplication for HPLC
Molecular Weight 439.5 g/mol Standard for small molecule analysis.
pKa (Strongest Acidic) -3.7Permanently anionic in the mobile phase.
Polarity HighMay have low retention on reversed-phase columns and is prone to silanol interactions.
Solubility Soluble in waterEasy to prepare in aqueous sample diluents.

Q5: Which type of HPLC column is best for analyzing this compound?

A5: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is recommended to minimize silanol interactions. Alternatively, for highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique.

Q6: What mobile phase additives can I use to improve the peak shape of this compound?

A6: Adding a buffer to the mobile phase can help to maintain a consistent pH and ionic strength, which can improve peak shape. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations of 10-20 mM are commonly used and are compatible with mass spectrometry. Adjusting the pH to be more acidic (e.g., with 0.1% formic acid) can also help to suppress silanol activity.

Q7: Can sample preparation affect the peak shape of this compound?

A7: Yes, improper sample preparation can lead to column contamination and peak tailing. It is crucial to ensure that your sample is free of particulates by filtering it through a 0.22 µm or 0.45 µm filter before injection. If you are working with complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol describes a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

  • Initial Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

    • Gradient: 5% to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 229 nm.

  • Troubleshooting Steps:

    • Step 1: Increase Ionic Strength. Prepare Mobile Phase A with 10 mM ammonium formate in addition to 0.1% formic acid. Equilibrate the column with the new mobile phase for at least 15 column volumes before injecting the sample.

    • Step 2: Further Increase Ionic Strength. If peak tailing persists, increase the ammonium formate concentration in Mobile Phase A to 20 mM.

    • Step 3: Evaluate a Different Organic Modifier. If tailing is still an issue, replace acetonitrile with methanol (B129727) as Mobile Phase B and repeat the gradient.

Protocol 2: Column Conditioning and Cleaning

If you suspect column contamination is the cause of peak tailing, follow this cleaning protocol.

  • Disconnect the column from the detector.

  • Flush the column in the reverse direction with the following sequence of solvents at a low flow rate (0.5 mL/min):

    • 20 column volumes of water.

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol.

  • Reverse the column to the normal flow direction and equilibrate with your initial mobile phase conditions for at least 20 column volumes.

Data Presentation

The following table summarizes the impact of mobile phase buffer concentration on the retention and peak shape of this compound, based on published literature.

Buffer Concentration (Ammonium Formate, pH 3.0)Retention Time (min)Peak Asymmetry (As)Observation
5 mM8.21.8Significant tailing
10 mM8.51.4Improved symmetry
20 mM8.91.1Symmetrical peak

Note: The data in this table is illustrative and based on general trends observed for glucosinolates. Actual results may vary depending on the specific column and HPLC system used.

Mandatory Visualization

Signaling_Pathway silanol Secondary Silanol Interactions end_cap Use End-Capped Column silanol->end_cap ph Inappropriate Mobile Phase pH adjust_ph Adjust Mobile Phase pH / Buffer ph->adjust_ph contamination Column Contamination clean_column Column Cleaning / Guard Column contamination->clean_column overload Sample Overload dilute_sample Dilute Sample / Reduce Injection Volume overload->dilute_sample

Caption: Logical relationships between causes of peak tailing and their respective solutions.

Technical Support Center: Optimizing Glucocheirolin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the chromatographic separation of Glucocheirolin.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for separating this compound?

A1: For the analysis of this compound and other glucosinolates, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is most common.[1] A gradient elution is typically preferred to resolve complex mixtures of these compounds.[2] Below are recommended starting conditions based on established protocols.[3][4]

Table 1: Recommended Starting HPLC Parameters for this compound Separation

ParameterRecommended ConditionNotes
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm)A guard column is recommended to protect the analytical column.[2] Mixed-mode columns (RP/anion-exchange) can also provide excellent separation.[5]
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Sodium Acetate (pH 5.5)Acidifying the mobile phase helps to suppress the ionization of the anionic glucosinolate, leading to better peak shapes.[2][5]
Mobile Phase B Acetonitrile (B52724)Methanol (B129727) can also be used, but acetonitrile often provides better resolution and lower backpressure.[6]
Gradient Program See Table 2 belowA shallow gradient is often necessary to separate structurally similar glucosinolates.[3]
Flow Rate 0.75 - 1.0 mL/minAdjust as needed to optimize resolution and analysis time.[3][7]
Column Temperature 30 - 40 °CMaintaining a constant temperature is critical for reproducible retention times.[2][7]
Detection Wavelength 229 nmGlucosinolates show strong UV absorbance around this wavelength.[3][4] A photodiode array (PDA) detector is useful for confirming peak identity.[2]
Injection Volume 10 - 20 µLDepends on sample concentration.

Table 2: Example Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
2.01000
20.07030
22.00100
25.00100
26.01000
30.01000

Q2: Should I analyze intact this compound or its desulfated form?

A2: The choice depends on your research goal. Analyzing the desulfated form, after treatment with sulfatase, is a long-established and robust method that often yields sharp peaks on a C18 column.[3][8] However, this process modifies the original molecule. If you need to recover the biologically active compound or study the intact molecule, methods for separating underivatized this compound are necessary.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair RP-HPLC can be effective for intact glucosinolates.[9]

Q3: How does mobile phase pH affect the separation of this compound?

A3: this compound is an anionic compound, meaning its charge state is highly dependent on pH.[5] Mobile phase pH is a critical parameter for achieving reproducible separation and good peak shape.[1][7]

  • Low pH (Acidic): Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous mobile phase suppresses the ionization of the sulfate (B86663) group.[2] This reduces peak tailing and improves retention on a reversed-phase column.

  • Neutral to High pH: At higher pH values, this compound will be fully ionized. This can lead to poor retention on C18 columns and significant peak tailing unless an ion-pairing agent is used or a mixed-mode anion-exchange column is employed.[5] For silica-based columns, it is crucial to operate within the recommended pH range (typically 2-8) to avoid damaging the stationary phase.[6]

Q4: When should I use a gradient elution versus an isocratic elution?

A4: Gradient elution is almost always preferred for analyzing plant extracts containing this compound.[2] Plant samples typically contain multiple glucosinolates with a wide range of polarities. A gradient, which changes the mobile phase composition over time, allows for the separation of both polar and non-polar compounds in a single run with good resolution and reasonable analysis time.[7] Isocratic elution (constant mobile phase composition) is generally only suitable for separating a few compounds with very similar polarities or for quality control applications where only a specific, well-resolved peak is being quantified.

Experimental Workflow & Protocols

The overall process from sample preparation to analysis requires careful attention to prevent enzymatic degradation and ensure accurate quantification.

G Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plant Material Grinding (in liquid nitrogen) Extraction Hot Methanol/Water Extraction (70-80°C) Sample->Extraction Deactivates myrosinase Centrifuge Centrifugation Extraction->Centrifuge Filter Supernatant Filtration (0.22 µm filter) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC Column C18 Reversed-Phase Column Separation HPLC->Column Gradient Elution Detection UV/PDA Detection (229 nm) Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Figure 1. A typical workflow for the extraction and HPLC analysis of this compound.

Detailed Protocol: Extraction and HPLC Analysis of Intact this compound

This protocol provides a robust method for analyzing intact glucosinolates from plant material.[3]

  • Reagent Preparation :

    • Extraction Solvent : Prepare 70% methanol in ultrapure water.

    • Mobile Phase A : Prepare ultrapure water containing 0.1% formic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B : Prepare HPLC-grade acetonitrile. Filter through a 0.22 µm membrane.

  • Sample Extraction :

    • Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.

    • Add 1.0 mL of pre-heated 70% methanol (75°C) to the tube. The high temperature is crucial for deactivating the myrosinase enzyme, which would otherwise degrade the glucosinolates.[3]

    • Vortex the sample vigorously for 1 minute.

    • Place the tube in a heating block at 75°C for 10 minutes, vortexing every 5 minutes.

    • Centrifuge the sample at 13,000 x g for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis :

    • Set up the HPLC system according to the parameters in Table 1 and Table 2.

    • Equilibrate the column with the initial mobile phase conditions (100% Mobile Phase A) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the filtered sample extract.

    • Run the gradient program and acquire data.

Troubleshooting Guide

Encountering issues during chromatographic separation is common. This guide addresses specific problems you may face.

G Figure 2. Troubleshooting Logic for HPLC Separation Issues start Chromatographic Issue Observed p1 Poor Resolution or Peak Co-elution start->p1 p2 Peak Tailing start->p2 p3 Retention Time Shift start->p3 p4 Unstable Baseline start->p4 s1_1 Adjust Gradient: Decrease slope (%B/min) p1->s1_1 s1_2 Change Mobile Phase: Try Methanol instead of ACN p1->s1_2 s1_3 Check Column: Use new column or guard column p1->s1_3 s2_1 Lower Mobile Phase pH: Add 0.1% Formic/Acetic Acid p2->s2_1 s2_2 Sample Overload: Dilute sample and reinject p2->s2_2 s2_3 Column Contamination: Flush column or replace p2->s2_3 s3_1 Check Temperature: Ensure stable column heating p3->s3_1 s3_2 Ensure Equilibration: Increase time before injection p3->s3_2 s3_3 Mobile Phase Prep: Prepare fresh daily, degas properly p3->s3_3 s4_1 Degas Mobile Phase: Use sonicator or online degasser p4->s4_1 s4_2 Check for Leaks: Inspect pump, injector, fittings p4->s4_2 s4_3 Clean System: Flush pump and detector cell p4->s4_3

Caption: Figure 2. A logical guide to diagnosing and solving common HPLC problems.

Table 3: Common Problems and Solutions for this compound Separation

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution 1. Mobile phase is too strong or gradient is too steep.2. Column is losing efficiency.3. Inappropriate stationary phase.1. Decrease the rate of increase of acetonitrile in the gradient program.[3]2. Replace the guard column or the analytical column. Columns typically have a lifespan of 1,500-2,000 injections.[3]3. Consider a mixed-mode (RP/WAX) column for better separation of anionic compounds.[5]
Peak Tailing 1. Secondary interactions between the anionic this compound and the silica (B1680970) support.2. Sample overload.3. Column contamination or degradation.1. Add an acid (e.g., 0.1% formic acid) to the aqueous mobile phase to suppress ionization.[2][10]2. Dilute the sample extract and re-inject.3. Flush the column with a strong solvent or replace it if the problem persists.
Shifting Retention Times 1. Inadequate column equilibration between runs.2. Fluctuations in column temperature.3. Changes in mobile phase composition (e.g., evaporation).1. Increase the column equilibration time to at least 10-15 column volumes before each injection.[2]2. Use a column oven and ensure the temperature is stable.[2]3. Prepare mobile phases fresh daily and keep solvent bottles capped. Ensure proper degassing.[2][6]
Unstable or Drifting Baseline 1. Air bubbles in the system.2. Contaminated mobile phase or column.3. Pump malfunction or leaks.1. Degas the mobile phase thoroughly using sonication or an inline degasser. Prime the pump to remove bubbles.[2]2. Flush the system with fresh, high-purity solvents. Check for column contamination.3. Check all fittings for leaks and ensure the pump is delivering a consistent flow.
No Peaks or Very Small Peaks 1. Low sample concentration.2. Injection failure.3. This compound degradation.1. Concentrate the sample extract or use more starting material for the extraction.[3]2. Check the autosampler for proper operation and ensure the injection loop is filled correctly.3. Ensure the extraction was performed with hot solvent to deactivate myrosinase. Check sample stability if stored for a long time.[3]

References

Technical Support Center: Minimizing Glucocheirolin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucocheirolin. The focus is on minimizing its degradation during thermal processing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous vegetables. Upon enzymatic or thermal breakdown, it can form isothiocyanates, such as cheirolin, which are of interest for their potential biological activities. Uncontrolled degradation during processing can lead to a loss of the parent compound and the formation of a mixture of breakdown products, including nitriles, which may have different or less desirable properties. This variability can impact experimental reproducibility and the therapeutic potential of this compound-derived compounds.

Q2: What are the main factors that cause this compound degradation during thermal processing?

A2: The primary factors contributing to this compound degradation during thermal processing are:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Processing Time: Longer exposure to heat leads to greater degradation.

  • Presence of Water: Aqueous environments, especially boiling, can lead to significant leaching and degradation of water-soluble glucosinolates like this compound.[1][2]

  • Myrosinase Activity: This endogenous plant enzyme, if not inactivated, will rapidly hydrolyze this compound when cell structures are disrupted.[1]

  • pH: The pH of the processing medium can influence the type of breakdown products formed. Acidic conditions tend to favor nitrile formation, while neutral to slightly alkaline conditions may favor isothiocyanate formation.[3]

  • Food Matrix: The composition of the plant material or experimental medium can impact the stability of this compound.

Q3: Which thermal processing method is best for minimizing this compound loss?

A3: Steaming is generally recommended as the most effective common thermal processing method for preserving glucosinolates, including likely this compound.[4][5] Compared to boiling, steaming results in less leaching of the compound into the surrounding water and can lead to higher retention rates.[4][6] Microwave cooking can also be a good alternative, but the results can be more variable depending on the conditions.[4] Boiling generally leads to the most significant losses.[6]

Q4: How can I inactivate the myrosinase enzyme before thermal processing?

A4: Inactivating myrosinase is crucial to prevent rapid enzymatic degradation of this compound before and during the initial phases of heating. Common methods include:

  • Blanching: Briefly immersing the plant material in hot water (ideally above 70°C) or steam for a short period (e.g., 1-3 minutes) is effective.[1]

  • Microwave Heating: A short burst of microwave energy can rapidly heat the plant tissue and inactivate the enzyme.

  • Freeze-drying (Lyophilization): This process can preserve the plant material and, upon reconstitution in a hot solvent, can minimize myrosinase activity.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
High variability in this compound concentration between replicate experiments. 1. Inconsistent heating profiles.2. Incomplete or variable myrosinase inactivation.3. Differences in the starting plant material.1. Use a precisely controlled water bath, oven, or steamer. Monitor the temperature of the sample directly if possible.2. Standardize the myrosinase inactivation protocol (e.g., blanching time and temperature).3. Use plant material from the same batch and of a similar size and age. Homogenize the starting material if possible.
Low or no detectable this compound after thermal processing. 1. Excessive heat exposure (temperature and/or time).2. Use of boiling as the processing method.3. Myrosinase was not inactivated prior to processing.1. Reduce the processing temperature and/or time. Conduct a time-course experiment to determine the optimal duration.2. Switch to steaming instead of boiling to minimize leaching and degradation.3. Implement a standardized myrosinase inactivation step (e.g., blanching) before the main thermal processing.
Formation of undesirable breakdown products (e.g., high nitrile content). 1. The pH of the processing medium is too acidic.2. The combination of temperature and food matrix components is favoring nitrile formation.1. Adjust the pH of the processing medium to be neutral or slightly alkaline (pH 7-8), which tends to favor isothiocyanate formation.2. Analyze the composition of your matrix. The presence of certain ions or other compounds can influence degradation pathways. Consider using a simplified buffer system for initial experiments.
Difficulty in quantifying this compound and its breakdown products accurately. 1. Inappropriate analytical method.2. Lack of proper standards.3. Matrix effects interfering with the analysis.1. Use a validated HPLC-UV or LC-MS/MS method for quantification.2. Obtain certified reference standards for this compound and its expected breakdown products (e.g., Cheirolin).3. Perform a matrix effect study by spiking known concentrations of standards into your sample matrix to check for ion suppression or enhancement (for LC-MS/MS).

Data Presentation

Table 1: Hypothetical Thermal Degradation of this compound under Different Conditions

Disclaimer: The following data is illustrative and based on general trends for glucosinolates. Specific kinetic data for this compound is limited in the literature. Researchers should determine these values experimentally for their specific matrix and conditions.

Processing MethodTemperature (°C)Time (min)This compound Retention (%)Degradation Rate Constant (k) (min⁻¹)
Boiling1005~40%~0.18
Boiling10015~15%~0.13
Steaming1005~85%~0.03
Steaming10015~60%~0.03
Microwaving-3~70%-

Table 2: Influence of pH on the Formation of this compound Breakdown Products (Hypothetical)

pHPredominant Breakdown Product
4-5Cheirolin Nitrile
6-7Cheirolin (Isothiocyanate)
>8Potential for other degradation products

Experimental Protocols

Protocol 1: Myrosinase Inactivation and Thermal Processing

Objective: To inactivate myrosinase and apply controlled thermal stress to a sample containing this compound.

Materials:

  • Plant material containing this compound (e.g., broccoli sprouts, specific Brassica species)

  • Deionized water

  • Water bath or steamer

  • Ice bath

  • Blender or homogenizer

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Homogenize or finely chop the fresh plant material to ensure uniform heat distribution.

  • Myrosinase Inactivation (Blanching): a. Bring a pot of deionized water to a rolling boil (100°C). b. Place the prepared plant material in a wire basket and submerge it in the boiling water for 2 minutes. c. Immediately transfer the blanched material to an ice bath to halt the heating process. d. Remove the cooled material and pat dry.

  • Thermal Processing:

    • Boiling: Place a known weight of the blanched material into a pre-determined volume of boiling deionized water for a specific time (e.g., 5, 10, 15 minutes).

    • Steaming: Place a known weight of the blanched material in a steamer basket above boiling deionized water for a specific time.

  • Sample Collection: After the designated processing time, immediately cool the samples in an ice bath.

  • Storage: Freeze the samples at -80°C until analysis. For long-term storage, freeze-drying is recommended.

Protocol 2: Quantification of this compound by HPLC-UV

Objective: To extract and quantify the amount of this compound in a processed sample.

Materials:

  • Processed and freeze-dried plant material

  • 70% Methanol (B129727)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., DEAE-Sephadex A-25)

  • Sinigrin (B192396) (internal standard)

  • Purified sulfatase

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Extraction: a. Weigh approximately 100 mg of the freeze-dried sample into a tube. b. Add a known concentration of sinigrin as an internal standard. c. Add 2 mL of hot 70% methanol and vortex thoroughly. d. Incubate at 70°C for 20 minutes, vortexing every 5 minutes. e. Centrifuge the sample and collect the supernatant.

  • Purification (Desulfation): a. Condition an SPE cartridge with deionized water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove impurities. d. Add purified sulfatase solution to the cartridge and allow it to react overnight at room temperature to convert glucosinolates to their desulfo- forms. e. Elute the desulfo-glucosinolates with deionized water.

  • HPLC Analysis: a. Mobile Phase A: Deionized water b. Mobile Phase B: Acetonitrile c. Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over about 20-30 minutes. d. Flow Rate: 1.0 mL/min e. Detection: 229 nm f. Injection Volume: 20 µL

  • Quantification: Identify the desulfo-Glucocheirolin peak based on its retention time compared to a standard. Quantify the peak area relative to the internal standard (sinigrin) and use a calibration curve to determine the concentration.

Mandatory Visualizations

Glucocheirolin_Degradation_Workflow cluster_preparation Sample Preparation cluster_inactivation Myrosinase Inactivation cluster_processing Thermal Processing cluster_analysis Analysis start Plant Material (Containing this compound) homogenize Homogenization/ Chopping start->homogenize blanching Blanching (e.g., 95°C, 2 min) homogenize->blanching boiling Boiling blanching->boiling Option 1 steaming Steaming blanching->steaming Option 2 microwaving Microwaving blanching->microwaving Option 3 extraction Extraction boiling->extraction steaming->extraction microwaving->extraction hplc HPLC-UV/MS Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for minimizing this compound degradation.

Thermal_Degradation_Pathway This compound This compound Intermediate Unstable Aglycone (Thiohydroximate-O-sulfonate) This compound->Intermediate High Temperature Cheirolin Cheirolin (Isothiocyanate) Intermediate->Cheirolin Neutral/Slightly Alkaline pH Nitrile Cheirolin Nitrile Intermediate->Nitrile Acidic pH Other Other Degradation Products Intermediate->Other Other conditions

Caption: Simplified thermal degradation pathway of this compound.

References

overcoming low recovery of Glucocheirolin in purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the purification of Glucocheirolin, with a primary focus on addressing low recovery rates.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound during purification can be attributed to several factors, from initial extraction to final purification steps. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several stages of the purification process. Systematically evaluate each step to pinpoint the issue.

1. Inefficient Extraction:

  • Problem: The initial extraction from the plant material may be incomplete.

  • Troubleshooting:

    • Solvent Choice: The selection of an appropriate extraction solvent is critical.[1][2] An 80% methanol (B129727) solution is often effective as it also inactivates myrosinase, an enzyme that degrades glucosinolates.[2] Cold methanol extraction has also been shown to be highly effective.[1]

    • Extraction Method: Conventional solvent extraction is common, but advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and reduce solvent consumption.[1][2]

    • Temperature: High temperatures can lead to the degradation of glucosinolates.[2] Using a cold mixture of 80/20 methanol/water can be advantageous for industrial-scale extractions, improving recovery rates.[2]

2. Enzymatic Degradation:

  • Problem: Myrosinase, an enzyme naturally present in cruciferous plants, can hydrolyze this compound, leading to significant losses.[1][3]

  • Troubleshooting:

    • Heat Inactivation: To disable myrosinase activity, perform the extraction with a methanol-water mixture at high temperatures (e.g., 80°C).[2][3]

    • Solvent Inactivation: As mentioned, using an 80% methanol solution can effectively inactivate myrosinase.[2]

3. Inefficient Purification:

  • Problem: The chosen purification method may not be optimal for this compound, leading to losses during fractionation.

  • Troubleshooting:

    • Column Chromatography: Ion-exchange chromatography is a common and effective method for purifying glucosinolates.[1][3] DEAE-Sephadex is a frequently used anion-exchange resin.[1][2]

    • Elution: Ensure the elution conditions are optimized. A high concentration of potassium sulfate (B86663) solution is often used to elute bound glucosinolates from the ion-exchange column.[2]

4. Degradation During Processing:

  • Problem: this compound may be unstable under certain pH or temperature conditions encountered during the purification workflow.

  • Troubleshooting:

    • pH Monitoring: Be mindful of the pH during hydrolysis and extraction, as it can affect the stability and profile of breakdown products.[4][5]

    • Temperature Control: Maintain low temperatures (e.g., 4°C) during all steps where enzymatic activity is not desired to enhance protein and small molecule stability.[6]

5. Inaccurate Quantification:

  • Problem: The method used to quantify this compound may not be accurate, leading to the perception of low recovery.

  • Troubleshooting:

    • Analytical Method: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and reliable techniques for quantifying glucosinolates.[1][7][8]

    • Desulfation: For HPLC analysis, a desulfation step is typically required.[3]

    • Standards: Use appropriate reference standards for accurate quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting this compound from plant material?

A1: A widely recommended method involves extracting ground plant material with a heated methanol-water mixture (e.g., 70-80% methanol at 80°C) to simultaneously extract the compound and inactivate the myrosinase enzyme, thus preventing degradation.[2][3]

Q2: Which chromatographic technique is best suited for this compound purification?

A2: Anion-exchange chromatography is a highly effective method for purifying glucosinolates like this compound due to their anionic nature.[2] Resins such as DEAE-Sephadex are commonly used.[1][2]

Q3: How can I confirm the identity and purity of my purified this compound?

A3: The identity and purity of this compound can be confirmed using analytical techniques such as HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Comparing the retention time and mass-to-charge ratio with a known standard is crucial for confirmation.

Q4: Are there any critical factors to consider regarding the stability of this compound during storage?

A4: Yes, temperature is a critical factor. To prevent degradation, purified this compound and extracts containing it should be stored at low temperatures, typically -20°C or below.[9]

Data Presentation

Table 1: Comparison of Glucosinolate Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantagesReference(s)
Solvent Extraction Utilizes solvents like methanol/water to dissolve glucosinolates.Simple, cost-effective, high recovery rate.Can co-extract impurities, requiring further purification.[2]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, more efficient, less solvent consumption.Requires specialized equipment.[1][2]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating extraction.Very fast, highly efficient.Potential for thermal degradation if not controlled.[1][2]

Table 2: Common Analytical Techniques for this compound Quantification

Analytical TechniquePrincipleAdvantagesDisadvantagesReference(s)
HPLC-UV/PDA Separates desulfated glucosinolates based on their polarity, followed by UV detection.Robust, well-validated, good for quantification with standards.Requires a desulfation step, less sensitive than MS.[1][3]
LC-MS Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.Highly sensitive and specific, can identify unknown glucosinolates.More expensive, quantification can be complex without standards.[1][7][8]
GC-MS Analyzes volatile derivatives of glucosinolate breakdown products.Good for qualitative analysis of breakdown products.Not suitable for intact, non-volatile glucosinolates.[8][9]

Experimental Protocols

Protocol 1: Extraction and Ion-Exchange Purification of this compound

This protocol is based on a well-established method for glucosinolate analysis.[3]

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction and Myrosinase Inactivation:

    • Weigh approximately 100 mg of the powdered sample into a tube.

    • Add 2 mL of 70% methanol pre-heated to 80°C.

    • Vortex and incubate at 80°C for 15 minutes.

    • Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.

  • Ion-Exchange Chromatography:

    • Prepare a small column with DEAE-Sephadex A-25 resin.

    • Load the combined supernatant onto the column.

    • Wash the column with water to remove unbound impurities.

  • Desulfation (for HPLC analysis):

    • Add a solution of purified sulfatase to the column and incubate overnight at room temperature. This converts the glucosinolates to their desulfo-analogs.

  • Elution:

    • Elute the desulfo-Glucocheirolin from the column with ultrapure water.

  • Quantification:

    • Analyze the eluate by HPLC-UV/PDA at 229 nm.

    • Quantify against a sinigrin (B192396) calibration curve using the appropriate response factor for this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Material (Ground) extraction Extraction with 70% Methanol at 80°C start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant ion_exchange DEAE-Sephadex Ion-Exchange Chromatography supernatant->ion_exchange desulfation On-column Desulfation (with Sulfatase) ion_exchange->desulfation elution Elution with Water desulfation->elution hplc HPLC-UV/PDA Analysis elution->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound extraction, purification, and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Recovery cause1 Inefficient Extraction start->cause1 cause2 Enzymatic Degradation start->cause2 cause3 Poor Purification start->cause3 cause4 Inaccurate Quantification start->cause4 solution1 Optimize Solvent & Method (e.g., 80% MeOH, UAE) cause1->solution1 solution2 Inactivate Myrosinase (Heat or Solvent) cause2->solution2 solution3 Optimize Chromatography (e.g., Ion-Exchange) cause3->solution3 solution4 Validate Analytical Method (HPLC/LC-MS with Standards) cause4->solution4

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The accurate quantification of Glucocheirolin relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most commonly employed techniques. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Table 1: Comparison of Key Performance Parameters for this compound Analysis Methods

ParameterHPLC-UVLC-MSUHPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.High-resolution separation, with specific precursor and product ion monitoring.
Sensitivity ModerateHighVery High
Selectivity Good, but can be affected by co-eluting compounds.Very Good, based on mass-to-charge ratio.Excellent, highly specific fragmentation patterns.
Quantification Requires certified reference standards for calibration.Requires certified reference standards; can use internal standards.Requires certified reference standards; stable isotope-labeled internal standards are ideal.
Throughput Lower, with typical run times of 20-50 minutes per sample[2].ModerateHigher, with shorter analysis times.
Cost LowerHigherHighest
Expertise Basic chromatography skills required.Intermediate expertise in chromatography and mass spectrometry.Advanced expertise in chromatography and mass spectrometry.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. The following sections outline the key steps for this compound analysis, from sample preparation to instrumental analysis.

Sample Preparation and Extraction

The initial step in this compound analysis involves careful sample preparation to inactivate myrosinase, an enzyme that degrades glucosinolates upon tissue damage, and to efficiently extract the target analyte.

Protocol for Glucosinolate Extraction:

  • Sample Collection and Homogenization: Collect fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize the frozen tissue and grind to a fine powder.

  • Myrosinase Inactivation: Myrosinase can be inactivated by various methods, including boiling in methanol (B129727) or water, or microwave treatment[3]. A common method involves heating the sample in 70-80% methanol at 75°C[3].

  • Extraction:

    • Add a defined volume of hot 70% or 80% methanol to the powdered sample[3].

    • Vortex the mixture thoroughly.

    • Incubate at a specific temperature (e.g., 75°C) for a set duration (e.g., 20 minutes) with occasional vortexing[3].

    • Centrifuge the sample to pellet solid debris.

    • Collect the supernatant containing the extracted glucosinolates.

    • For quantitative analysis, an internal standard may be added during the extraction process.

Instrumental Analysis

The extracted samples are then analyzed using chromatographic techniques.

HPLC-UV Analysis Protocol:

  • Column: A reversed-phase C18 column is typically used for the separation of desulfated glucosinolates.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly employed.

  • Desulfation: Intact glucosinolates are often enzymatically desulfated using sulfatase before HPLC analysis to improve chromatographic separation.

  • Detection: UV detection is performed at a wavelength of 229 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard of this compound.

LC-MS and UHPLC-MS/MS Analysis Protocol:

  • Column: A reversed-phase C18 column suitable for high-pressure applications is used.

  • Mobile Phase: A gradient of water and acetonitrile, often with the addition of a modifier like formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used for the detection of intact glucosinolates.

  • Mass Analysis:

    • LC-MS: Full scan mode is used to detect the [M-H]- ion of this compound.

    • UHPLC-MS/MS: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: Quantification is performed using a calibration curve of a certified reference standard. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy to correct for matrix effects and variations in instrument response. A new method has been developed and validated for 14 glucosinolates and 15 isothiocyanates using reversed-phase ultra-high-performance liquid chromatography–electron spray ionization–tandem mass spectrometry[4][5].

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization (in Liquid N2) plant_material->homogenization extraction Extraction (Hot Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC-UV supernatant->hplc Desulfation (optional) lcms LC-MS supernatant->lcms uplcmsms UHPLC-MS/MS supernatant->uplcmsms quantification Quantification hplc->quantification lcms->quantification uplcmsms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

The biosynthesis of glucosinolates, including this compound, is a complex process regulated by various signaling pathways in plants. These pathways are often triggered by external stimuli such as herbivory or pathogen attack.

signaling_pathway cluster_stimuli External Stimuli cluster_signaling Signaling Pathways cluster_response Plant Response herbivory Herbivory ja Jasmonic Acid (JA) herbivory->ja pathogen Pathogen Attack sa Salicylic Acid (SA) pathogen->sa gsl_biosynthesis Glucosinolate Biosynthesis Genes ja->gsl_biosynthesis sa->gsl_biosynthesis antagonistic interaction et Ethylene (B1197577) (ET) et->gsl_biosynthesis modulatory role This compound This compound Accumulation gsl_biosynthesis->this compound

Caption: Simplified signaling pathways influencing this compound accumulation.

Plant responses to insects and pathogens are coordinated by several interacting signaling systems, with jasmonate (JA), salicylate (B1505791) (SA), and ethylene (ET) mediated pathways modulating the expression of defense compounds like glucosinolates[6]. The interplay between these pathways can be complex, sometimes involving antagonistic interactions[6]. The biosynthesis of glucosinolates is a multi-step process involving chain elongation of precursor amino acids, formation of the core structure, and secondary modifications of the side chain[7].

References

A Comparative Analysis of the Antioxidant Potential of Glucocheirolin and Sulforaphane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin and sulforaphane (B1684495) are two naturally occurring isothiocyanates derived from cruciferous vegetables that have garnered significant interest for their potential health benefits, particularly their antioxidant properties. Both compounds are known to exert their effects through various mechanisms, including direct radical scavenging and the induction of endogenous antioxidant defense systems. This guide provides an objective comparison of the antioxidant potential of this compound and sulforaphane, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Direct vs. Indirect Antioxidant Activity

The antioxidant potential of a compound can be classified into two main categories:

  • Direct Antioxidant Activity: The ability of a compound to directly neutralize free radicals by donating an electron or hydrogen atom. This is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

  • Indirect Antioxidant Activity: The ability of a compound to upregulate the expression of endogenous antioxidant enzymes and cytoprotective proteins. A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Quantitative Comparison of Antioxidant Potential

A direct comparison of the direct antioxidant activity of this compound (or its active form, cheirolin) and sulforaphane is challenging due to a lack of publicly available quantitative data for this compound in standardized antioxidant assays. However, extensive data exists for sulforaphane, and a qualitative comparison of their primary antioxidant mechanism through Nrf2 activation is possible.

Table 1: Direct Antioxidant Activity (Radical Scavenging)

CompoundAssayIC50 Value (µM)Reference
Sulforaphane DPPH12.5 - 250[Varies by study]
ABTS5 - 100[Varies by study]
This compound/Cheirolin (B1668576) DPPHData not available-
ABTSData not available-

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The wide range for sulforaphane reflects the variability in experimental conditions across different studies.

Table 2: Indirect Antioxidant Activity (Nrf2 Activation)

CompoundPotency in Nrf2 ActivationKey FindingsReference
Sulforaphane HighPotent inducer of Nrf2-dependent gene expression.[Numerous studies]
Cheirolin (from this compound) Similar to SulforaphaneExhibited a similar potency to sulforaphane in inducing Nrf2-dependent gene-expression.[1]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Both sulforaphane and cheirolin exert their potent indirect antioxidant effects primarily through the activation of the Nrf2-ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Upon exposure to inducers like sulforaphane and cheirolin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds/releases Ub Ubiquitin Keap1->Ub Inducer Sulforaphane / Cheirolin Inducer->Keap1 modifies Ub->Nrf2 ARE ARE Nrf2_n->ARE binds Genes Antioxidant Genes (HO-1, GCLC, etc.) ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translation

Nrf2 signaling pathway activation by sulforaphane or cheirolin.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a reference standard (e.g., ascorbic acid).

  • Procedure:

    • A specific volume of the DPPH solution is added to the test compound solutions.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate solution, test compound solutions at various concentrations, and a reference standard (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is measured after a specific incubation time.

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Nrf2 Nuclear Translocation Assay

This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation.

  • Method: Immunofluorescence microscopy.

  • Procedure:

    • Cells are cultured on coverslips and treated with the test compound (e.g., sulforaphane or cheirolin) or a vehicle control.

    • After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific to Nrf2.

    • A fluorescently labeled secondary antibody is then added.

    • The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.

    • The nuclear localization of Nrf2 is quantified by analyzing the fluorescence intensity in the nucleus compared to the cytoplasm.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with Sulforaphane/Cheirolin cell_culture->treatment fixation Fixation & Permeabilization treatment->fixation primary_ab Primary Antibody (anti-Nrf2) fixation->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi DAPI Staining (Nuclei) secondary_ab->dapi microscopy Fluorescence Microscopy dapi->microscopy analysis Image Analysis & Quantification microscopy->analysis end End analysis->end

Workflow for Nrf2 Nuclear Translocation Assay.

Conclusion

Both this compound (via its active form, cheirolin) and sulforaphane are potent indirect antioxidants that function through the activation of the Nrf2 signaling pathway. Current evidence suggests that cheirolin and sulforaphane exhibit similar potency in inducing Nrf2-dependent gene expression, making them both compelling candidates for further investigation as cytoprotective agents.

A significant gap in the current literature is the lack of quantitative data on the direct radical scavenging activity of this compound/cheirolin. Further studies employing standardized antioxidant assays like DPPH and ABTS are necessary to provide a comprehensive comparison of the direct antioxidant potential of these two compounds. For drug development professionals, the choice between these compounds may depend on factors beyond antioxidant potential, such as bioavailability, metabolism, and target tissue specificity, which warrant further investigation.

References

Glucocheirolin Cross-Reactivity in Glucosinolate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target molecules. This guide provides a comparative analysis of the cross-reactivity of Glucocheirolin in the context of glucosinolate immunoassays, supported by available experimental data and detailed protocols.

Glucosinolates are a class of secondary metabolites found predominantly in Brassica vegetables. Their degradation products, such as isothiocyanates, are of significant interest due to their potential chemopreventive properties. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for screening glucosinolate content in various samples. However, a critical consideration for the accuracy of these assays is the potential for cross-reactivity, where antibodies raised against a specific glucosinolate may also bind to structurally similar molecules.

This guide focuses on this compound, an aliphatic glucosinolate, and its potential to cross-react in immunoassays designed for other glucosinolates.

Quantitative Data on Cross-Reactivity

Direct quantitative data on the cross-reactivity of this compound in a specific glucosinolate immunoassay is limited in publicly available literature. However, studies on ELISAs developed for other aliphatic glucosinolates provide valuable insights into the potential for cross-reactivity.

One such study focused on the development of specific antibody ELISA assays for the quantitative determination of Sinigrin and Progoitrin in Brussels sprouts. The antisera were raised against hemisuccinate-linked glucosinolate conjugates. The study reported that these ELISA assays exhibited a maximum of 7.4% cross-reactivity with other aliphatic glucosinolates[1]. While this compound was not individually assessed, its structural similarity to other aliphatic glucosinolates suggests that a comparable level of cross-reactivity could be anticipated in similar assay formats.

For a more comprehensive understanding, it is crucial to compare the immunoassay results with a reference method like High-Performance Liquid Chromatography (HPLC), which can separate and quantify individual glucosinolates with high specificity. In the aforementioned study, the ELISA for Sinigrin slightly overestimated, and the ELISA for Progoitrin considerably overestimated the actual content when compared to HPLC, although a high correlation was observed for Progoitrin (r² = 0.92)[1].

Table 1: Comparison of Immunoassay and HPLC for Glucosinolate Quantification

Analytical MethodTarget AnalyteReported Cross-Reactivity (Aliphatic Glucosinolates)Comparison with HPLCReference
ELISASinigrinMax. 7.4%Slight overestimation[1]
ELISAProgoitrinMax. 7.4%Considerable overestimation (high correlation)[1]
HPLCVariousN/A (High Specificity)Gold Standard for Quantification[2]

Experimental Protocols

The following is a representative experimental protocol for a competitive ELISA used for the quantification of a specific glucosinolate, based on established methodologies.

Protocol: Competitive ELISA for Glucosinolate Quantification

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Glucosinolate-protein conjugate (for coating)

  • Specific monoclonal or polyclonal antibody against the target glucosinolate

  • Sample extracts and this compound standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

2. Procedure:

  • Coating: Dilute the glucosinolate-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of the sample extract or this compound standard and 50 µL of the primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the glucosinolate standards. Determine the concentration of the target glucosinolate in the samples by interpolating their absorbance values on the standard curve. Cross-reactivity of this compound is calculated as: (IC50 of target glucosinolate / IC50 of this compound) x 100%.

Visualizing the Workflow and Logical Relationships

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection Coating 1. Coating with Glucosinolate-Protein Conjugate Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Addition of Sample/ Standard & Primary Antibody Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Addition of Enzyme- conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Absorbance Reading Stop->Read

Fig. 1: Experimental workflow for a competitive glucosinolate ELISA.

Cross_Reactivity_Concept cluster_assay Immunoassay Components cluster_binding Binding Events Antibody Specific Antibody (e.g., anti-Sinigrin) SpecificBinding High Affinity Binding Antibody->SpecificBinding Binds Strongly CrossReactiveBinding Lower Affinity Binding Antibody->CrossReactiveBinding Binds Weakly Target Target Glucosinolate (Sinigrin) Target->SpecificBinding CrossReactant Cross-Reactant (this compound) CrossReactant->CrossReactiveBinding

Fig. 2: Logical relationship of antibody binding and cross-reactivity.

References

Safety Operating Guide

Proper Disposal of Glucocheirolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before disposal, it is crucial to handle Glucocheirolin with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a solid, water-soluble compound.[1][2] While intact glucosinolates are generally considered to have low toxicity, their hydrolysis products, such as isothiocyanates, can be toxic.[3][4][5] Therefore, it is prudent to handle this compound in a well-ventilated area to avoid inhalation of any potential degradation products.

Disposal Procedures

The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination should be made by the environmental health and safety (EHS) department of your institution. The following steps provide a general guideline for disposal:

Step 1: Waste Identification and Classification

  • Consult Safety Data Sheet (SDS): The first step is to locate the SDS for this compound. While a specific SDS was not found in the public domain, your supplier is required to provide one. The SDS will contain specific information on hazards and disposal recommendations.

  • Hazard Assessment: In the absence of a specific SDS, a hazard assessment should be conducted by a qualified professional. This assessment will determine if the waste exhibits characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).[6] Given that glucosinolate degradation products can be toxic, it is recommended to treat this compound waste as potentially hazardous until a formal assessment proves otherwise.[3][4][5]

Step 2: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS department.

  • Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealed, and leak-proof container. For solutions of this compound, use a compatible, labeled, and sealed container.

Step 3: Disposal Pathway

  • Non-Hazardous Waste: If determined to be non-hazardous, solid this compound may be disposed of in the regular trash, and aqueous solutions may be suitable for drain disposal, depending on local regulations.[7][8] However, always confirm this with your institution's EHS guidelines.

  • Hazardous Waste: If classified as hazardous, the waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by trained personnel for treatment and disposal at a licensed facility.

Quantitative Data Summary

No quantitative data regarding specific disposal limits or concentrations for this compound was found in the provided search results. Disposal limits are typically determined by local regulations and the specific characteristics of the waste stream.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The disposal process should follow the standard operating procedures for chemical waste management established by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Glucocheirolin_Disposal_Workflow start Start: this compound Waste Generated sds_check Consult Safety Data Sheet (SDS) start->sds_check hazard_assessment Conduct Hazard Assessment by EHS sds_check->hazard_assessment is_hazardous Is the waste classified as hazardous? hazard_assessment->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste Disposal is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Waste via EHS is_hazardous->hazardous_disposal Yes trash_disposal Solid Waste: Dispose in designated trash non_hazardous_disposal->trash_disposal drain_disposal Aqueous Solution: Dispose down the drain (with approval) non_hazardous_disposal->drain_disposal collect_waste Collect in a labeled, sealed container hazardous_disposal->collect_waste contact_ehs Contact EHS for pickup collect_waste->contact_ehs

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific procedures and comply with all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Glucocheirolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Glucocheirolin in a laboratory setting. The following information is compiled to ensure the safe handling of this compound and to provide clear, step-by-step guidance for laboratory personnel.

Chemical and Physical Properties

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical and physical properties. This information is critical for understanding its behavior and for implementing appropriate safety measures.

PropertyValue
Chemical Formula C₁₁H₂₁NO₁₁S₃
Molecular Weight 439.5 g/mol [1][2]
CAS Number 554-86-9 (acid form), 15592-36-6 (potassium salt)[2][3]
Appearance Solid (inferred from storage and handling information)
Storage Temperature <-15°C[3]
Storage Conditions Store in a dry and dark place.[3]
Purity Typically >95% for reference standards.[2][4]
Solubility Soluble in water and 70% methanol.
Hazard Phrases (Potassium Salt) P260: Do not breathe dust/fume/gas/mist/vapours/spray. P262: Do not get in eyes, on skin, or on clothing.[3]

Hazard Identification and Risk Assessment

This compound is a member of the glucosinolate family, which are naturally occurring compounds in cruciferous vegetables.[2] While a specific hazard classification for this compound is not established, its degradation products, isothiocyanates, can be irritants.[2] Therefore, it is prudent to handle this compound with care to minimize exposure. A Safety Data Sheet for a similar glucosinolate, Glucotropaeolin, indicates that it does not meet the criteria for classification as a hazardous substance.[5] However, given the "P" phrases associated with the potassium salt of this compound, caution is warranted.[3]

Primary Routes of Exposure:

  • Inhalation: Inhalation of dust if handled as a solid.

  • Dermal Contact: Skin contact with the solid or solutions.

  • Ocular Contact: Eye contact with the solid or solutions.

  • Ingestion: Accidental ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following PPE is mandatory:

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] For operations that may generate dust or splashes, tightly fitting safety goggles or a face shield should be used.[6][7]

  • Respiratory Protection: For procedures that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
  • Before use, allow the container to equilibrate to room temperature to prevent condensation.
  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
  • For creating solutions, slowly add the solid to the solvent to prevent splashing.

2. Solution Preparation:

  • Prepare solutions in a chemical fume hood.
  • Use appropriate glassware and ensure it is clean and dry before use.
  • This compound is soluble in water and 70% methanol.[8]
  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area or a chemical fume hood.
  • Avoid direct contact with skin, eyes, and clothing.
  • In case of accidental contact, follow the first aid measures outlined below.

Disposal Plan

1. Waste Segregation:

  • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
  • Unused solid this compound and solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Handling and Disposal Workflow

Glucocheirolin_Workflow start Start: Receive this compound storage Storage (<-15°C, dry, dark) start->storage ppe Don Appropriate PPE (Lab coat, gloves, eye protection) storage->ppe handling Handling in Fume Hood (Weighing, solution prep) ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Glassware & Work Surfaces experiment->decontamination solid_waste Solid Waste (Contaminated PPE, etc.) experiment->solid_waste liquid_waste Liquid Waste (Unused solutions) experiment->liquid_waste decontamination->solid_waste waste_collection Collect in Labeled Hazardous Waste Containers solid_waste->waste_collection liquid_waste->waste_collection disposal Dispose via EHS waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.